2,3-Difluoro-5-nitrophenylboronic acid
Description
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Properties
IUPAC Name |
(2,3-difluoro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARSYRVYLRWEBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660283 | |
| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-82-1 | |
| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Difluoro-5-nitrophenylboronic acid (CAS 957060-82-1): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-Difluoro-5-nitrophenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. We will delve into its chemical and physical properties, provide insights into its synthesis and purification, and explore its applications, with a special focus on the Suzuki-Miyaura cross-coupling reaction.
Core Properties and Characteristics
This compound is a substituted aromatic boronic acid featuring two fluorine atoms and a nitro group on the phenyl ring. These substituents significantly influence the electronic properties and reactivity of the molecule, making it a valuable reagent for introducing the 2,3-difluoro-5-nitrophenyl moiety into more complex structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 957060-82-1 | [1][2] |
| Molecular Formula | C₆H₄BF₂NO₄ | [1] |
| Molecular Weight | 202.91 g/mol | [1] |
| Appearance | Off-white to pale yellow powder | [3] |
| Boiling Point (Predicted) | 373.4 ± 52.0 °C | [4][5] |
| Density (Predicted) | 1.57 ± 0.1 g/cm³ | [4][5] |
| pKa (Predicted) | 5.69 ± 0.58 | [4][5] |
| Melting Point | Not available | [5] |
It is recommended to store this compound at 2-8°C.[4][5]
Synthesis and Purification
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.
Caption: Proposed synthetic workflow for this compound.
A general procedure would involve the following steps:
-
Formation of the Organometallic Reagent: 1,2-Difluoro-4-nitrobenzene would be treated with a strong base like n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous ether solvent such as tetrahydrofuran (THF) to generate the corresponding organolithium species.
-
Borylation: The organolithium reagent would then be reacted with a trialkyl borate, for instance, trimethyl borate, at low temperature.
-
Hydrolysis: The resulting boronate ester intermediate would be hydrolyzed with an aqueous acid to yield the final this compound.
Purification Strategies
The purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form boroxines (cyclic anhydrides). Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid boronic acids. The choice of solvent is crucial and often requires experimentation.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities by extraction. Subsequent acidification of the aqueous layer regenerates the pure boronic acid, which can then be extracted with an organic solvent.
-
Chromatography: While sometimes difficult, column chromatography on silica gel can be employed for the purification of less polar boronic acids.
Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
This compound is a valuable building block for introducing the 2,3-difluoro-5-nitrophenyl moiety into various organic molecules. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.
Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling
The following is a general, step-by-step protocol for a Suzuki-Miyaura coupling reaction using this compound. It is important to note that the optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific organohalide used.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (typically 1.1-1.5 equivalents), the organohalide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. If using a biphasic system, add the degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound. A Safety Data Sheet (SDS) should be consulted for detailed information.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the fluorine and nitro substituents, make it an important reagent for the synthesis of novel compounds in the pharmaceutical and materials science industries. A thorough understanding of its properties, handling, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for its effective utilization in research and development.
References
An In-Depth Technical Guide to the Physical Properties of 2,3-Difluoro-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-5-nitrophenylboronic acid, a specialized organoboron compound, is a valuable building block in modern organic synthesis and medicinal chemistry. Its unique trifunctionalized aromatic ring, featuring two fluorine atoms, a nitro group, and a boronic acid moiety, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the fluoro and nitro substituents significantly influences the reactivity of the boronic acid group, making it a key component in Suzuki-Miyaura cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its handling, characterization, and application in research and development.
Molecular Structure and Key Features
The structure of this compound (CAS Number: 957060-82-1; Molecular Formula: C₆H₄BF₂NO₄) is characterized by a phenyl ring substituted with two adjacent fluorine atoms at the 2- and 3-positions, a nitro group at the 5-position, and a boronic acid group [-B(OH)₂] at the 1-position. This substitution pattern imparts distinct electronic and steric properties that govern its physical and chemical behavior.
Diagram: Molecular Structure of this compound
A 2D representation of the molecular structure of this compound.
Physicochemical Properties
A summary of the available physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 957060-82-1 | [1] |
| Molecular Formula | C₆H₄BF₂NO₄ | [1] |
| Molecular Weight | 202.91 g/mol | ChemShuttle |
| Appearance | Off-white to pale yellow powder | Generic Supplier Data |
| Melting Point | Not available | |
| Boiling Point | 373.4±52.0 °C (Predicted) | LookChem |
| Density | 1.57±0.1 g/cm³ (Predicted) | LookChem |
| Solubility | Soluble in organic solvents such as DMSO and methanol.[2] | Generic Supplier Data |
| Stability | Stable under normal storage and handling conditions. Keep away from moisture.[2] | Generic Supplier Data |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and nitro groups.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons. The carbon attached to the boron atom may exhibit a broader signal due to quadrupolar relaxation. The chemical shifts will be significantly affected by the electronegative fluorine and nitro substituents.
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for the characterization of this compound and is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants will provide valuable information about the electronic environment and through-space interactions.
Experimental Protocols
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used for the determination.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting point.
-
The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) as the approximate melting point is approached.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Solubility Assessment
Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes) are selected.
-
Procedure:
-
To a series of small, labeled vials, add a fixed amount (e.g., 10 mg) of this compound.
-
Add a specific volume (e.g., 1 mL) of each solvent to the respective vials.
-
Agitate the vials at a constant temperature (e.g., room temperature) for a set period.
-
Visually observe the dissolution of the solid.
-
If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is classified as insoluble. For intermediate cases, terms like "sparingly soluble" or "partially soluble" can be used. For quantitative analysis, the saturated solution can be analyzed by techniques like UV-Vis spectroscopy or HPLC after filtration.
-
Stability and Reactivity Insights
Phenylboronic acids are generally stable compounds, but they can undergo certain reactions under specific conditions. The presence of electron-withdrawing groups like fluorine and nitro on the phenyl ring of this compound influences its stability and reactivity.
-
Dehydration: Boronic acids can undergo reversible dehydration to form cyclic boroxines (anhydrides), especially upon heating. This can sometimes lead to inconsistencies in melting point measurements.
-
Oxidation: While generally stable to air, prolonged exposure to strong oxidizing agents can lead to decomposition.
-
Reactivity in Cross-Coupling: The electron-deficient nature of the aromatic ring enhances the electrophilicity of the boron atom, which can facilitate the transmetalation step in Suzuki-Miyaura cross-coupling reactions. This often leads to high reactivity and good yields in these transformations.
Diagram: Key Reactions of Phenylboronic Acids
A simplified workflow illustrating common reactions of arylboronic acids.
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties remains to be fully documented in the public domain, this guide provides a foundational understanding based on available information and the established chemistry of related compounds. Researchers and scientists are encouraged to perform thorough characterization to establish precise physical property data for their specific batches of this reagent to ensure reproducibility and success in their research endeavors.
References
Storage and handling of 2,3-Difluoro-5-nitrophenylboronic acid
An In-Depth Technical Guide to the Storage and Handling of 2,3-Difluoro-5-nitrophenylboronic acid
This guide provides comprehensive technical information and expert protocols for the safe storage, handling, and utilization of this compound (CAS No. 957060-82-1) for researchers, chemists, and professionals in drug development. The methodologies outlined herein are designed to ensure chemical integrity, experimental success, and operator safety.
Compound Profile and Physicochemical Properties
This compound is a highly functionalized organoboron compound, valuable in synthetic organic chemistry, particularly as a building block in cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences its reactivity, stability, and handling requirements compared to simpler phenylboronic acids.
Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 957060-82-1 | [1][2] |
| Molecular Formula | C₆H₄BF₂NO₄ | [2] |
| Molecular Weight | 202.91 g/mol | [3] |
| Appearance | White to off-white or pale yellow solid/powder | [4] |
| Predicted Boiling Point | 373.4 ± 52.0 °C | [5] |
| Predicted Density | 1.57 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 5.69 ± 0.58 | [5] |
| Solubility | Soluble in organic solvents like DMSO and methanol | [4] |
Core Principles of Stability and Storage
The utility of boronic acids is intrinsically linked to their stability. The primary degradation pathways for phenylboronic acids are oxidative decomposition and protodeboronation (cleavage of the C-B bond by a proton source).
Causality of Degradation: The boron atom in boronic acids possesses an empty p-orbital, making it susceptible to nucleophilic attack. In the presence of oxidants (including atmospheric oxygen), the carbon-boron bond can be cleaved. This process is often accelerated by exposure to light, moisture, and elevated temperatures. The electron-withdrawing nature of the fluoro and nitro substituents on this compound can influence the electrophilicity of the boron center and affect its stability profile.
Recommended Storage Protocol: To ensure long-term viability and prevent degradation, the following storage conditions are mandatory:
-
Temperature: Store refrigerated at 2-8°C .[5] This minimizes the rate of thermal decomposition.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen . This is the most critical step to prevent oxidation. After each use, the container should be thoroughly flushed with inert gas before sealing.
-
Moisture Control: Keep the container tightly sealed in a dry, well-ventilated place . Boronic acids can be hygroscopic, and moisture can facilitate decomposition pathways.
-
Light: Protect from direct sunlight by using an amber vial or storing it in a light-blocking secondary container.
The logical workflow for accessing the stored reagent is depicted below.
Caption: Workflow for accessing stored this compound.
Safe Handling and Personal Protective Equipment (PPE)
Based on data from closely related nitrophenylboronic acids, this compound should be treated as hazardous. It is classified as a skin, eye, and respiratory irritant. Strict adherence to safety protocols is essential.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.
-
Acute Oral Toxicity: May be harmful if swallowed.
Mandatory PPE and Engineering Controls:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure that an eyewash station and safety shower are readily accessible.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved particulate respirator is recommended.
-
Protective Clothing: A standard lab coat should be worn.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Caption: Essential safety controls for handling the reagent.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this reagent is the synthesis of biaryl compounds via the palladium-catalyzed Suzuki-Miyaura reaction.[6][7] The electron-poor nature of the aromatic ring makes it an interesting coupling partner. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights & Protocol: The presence of ortho-fluorine substituents can increase the rate of undesired protodeboronation.[9] Therefore, the choice of base and solvent system is critical. A non-aqueous, moderately strong base is often preferred to activate the boronic acid for transmetalation without promoting significant decomposition.
Detailed Experimental Protocol: Synthesis of a 2,3-Difluoro-5-nitrobiphenyl Derivative
This protocol is a robust starting point, adapted from established methodologies for similar electron-poor and sterically hindered substrates.[6]
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and water via syringe.
-
Degassing: Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100°C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Waste Disposal
Improper disposal of boronic acid waste can lead to environmental contamination. This compound must be treated as hazardous chemical waste.[10]
Disposal Protocol:
-
Segregation: Do not mix boronic acid waste with other waste streams, especially strong oxidizing agents.[10]
-
Containerization: Collect all solid waste (excess reagent, contaminated weighing paper, gloves) in a clearly labeled, sealable hazardous waste container. The label should read: "Hazardous Waste: this compound".
-
Aqueous Waste: Any aqueous waste from the workup should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not pour down the drain. While very small amounts of simple boric acid may be drain-disposable in some localities, this substituted aromatic compound should not be.
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to schedule a pickup.
References
- 1. This compound | 957060-82-1 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Page loading... [guidechem.com]
- 4. (3,4-Difluoro-5-nitrophenyl)boronic Acid CAS: 1072952-06-7 Medicine Grade with Best Price [nbinnochem.com]
- 5. This compound CAS#: 957060-82-1 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cas 957060-82-1,this compound | lookchem [lookchem.com]
- 10. (2,3-Difluoro-5-nitrophenyl)boronic acid [myskinrecipes.com]
A Technical Guide to the Applications of 2,3-Difluoro-5-nitrophenylboronic Acid in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical moieties is paramount to achieving desired pharmacological profiles. 2,3-Difluoro-5-nitrophenylboronic acid has emerged as a highly valuable and versatile building block in medicinal chemistry. Its distinct substitution pattern—featuring two electron-withdrawing fluorine atoms, a nitro group, and a synthetically malleable boronic acid—offers a unique combination of electronic properties and reactivity. This guide provides an in-depth exploration of the applications of this reagent, focusing on its role in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. We will delve into a specific case study involving the synthesis of novel inhibitors for the VCP/p97 protein, a significant target in cancer therapy, to illustrate the practical utility and strategic advantage of employing this unique phenylboronic acid derivative.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are foundational reagents in modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the assembly of a vast array of pharmaceuticals.[3] The specific properties of the final molecule can be finely tuned by the substituents on the phenylboronic acid ring.
This compound (CAS No: 957060-82-1) is a particularly noteworthy reagent for several reasons[4][5]:
-
Fluorine Substitution: The inclusion of fluorine atoms can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[6]
-
Nitro Group: As a potent electron-withdrawing group, the nitro moiety influences the electronic character of the aromatic ring, which can be crucial for molecular recognition and binding. Furthermore, nitroaromatic compounds have a long history as bioactive agents in their own right.[7]
-
Boronic Acid Moiety: This functional group is not only a linchpin for cross-coupling reactions but can also act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[8][9] This interaction is the cornerstone of the mechanism of action for drugs like the proteasome inhibitor Bortezomib.[9][10]
The combination of these features makes this compound a powerful tool for medicinal chemists aiming to synthesize novel, potent, and drug-like molecules.[4][11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process allows for the efficient creation of biaryl structures, which are common motifs in biologically active compounds.
Catalytic Cycle and Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[2]
The presence of electron-withdrawing fluorine and nitro groups on the phenylboronic acid can influence the rate of transmetalation. While highly electron-deficient boronic acids can sometimes be challenging coupling partners, modern advancements in ligand and catalyst design have largely overcome these issues, allowing for their efficient use.[12]
General Experimental Protocol
While specific conditions must be optimized for each substrate pairing, a general protocol for using this compound in a Suzuki coupling provides a valuable starting point.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, often with water)
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[6]
Case Study: Synthesis of Novel VCP/p97 Inhibitors for Cancer Therapy
A compelling application of this compound is found in the development of novel inhibitors for Valosin-containing protein (VCP), also known as p97. VCP/p97 is an ATPase that plays a critical role in protein homeostasis, making it an attractive target for cancer therapy, particularly in non-small cell lung cancer and multiple myeloma.[13][14]
Synthetic Strategy and Workflow
In a recent study, researchers designed and synthesized a series of novel p97 inhibitors based on a pyrimidine core. This compound was employed as a key building block to introduce the substituted phenyl moiety, which was found to be crucial for potent enzymatic inhibition.[13] The synthesis involved a Suzuki-Miyaura coupling between a chlorinated pyrimidine intermediate and this compound.
Biological Activity and Structure-Activity Relationship (SAR)
The synthesized compounds were evaluated for their ability to inhibit the p97 enzyme and their cytotoxic effects on cancer cell lines. The results demonstrated that the inclusion of the 2,3-difluoro-5-nitrophenyl group was highly beneficial for activity.
| Compound | p97 Enzymatic IC₅₀ (nM) | A549 Cell IC₅₀ (μM) | RPMI8226 Cell IC₅₀ (μM) |
| Compound 17 | 54.7 | 2.80 | 0.86 |
Data sourced from a study on novel pyrimidine molecules as VCP/p97 inhibitors.[13][14]
Among the synthesized inhibitors, Compound 17 , which incorporates the moiety derived from this compound, exhibited excellent enzymatic activity with an IC₅₀ of 54.7 nM.[13] This compound also demonstrated potent cellular activity against non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines.[13][14]
The strong performance of this compound underscores the importance of the difluoro-nitrophenyl group. Docking studies suggested that this moiety fits well into a key pocket of the p97 enzyme, with the fluorine and nitro groups likely participating in favorable interactions that enhance binding affinity. The successful development of Compound 17 as a drug candidate highlights the value of this compound as a strategic component in rational drug design.[13]
Conclusion and Future Outlook
This compound is more than just a synthetic intermediate; it is a strategic tool that provides medicinal chemists with a reliable method for introducing a functionally rich and electronically distinct moiety into target molecules. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction, combined with the beneficial properties conferred by its fluorine and nitro substituents, makes it an invaluable asset in the synthesis of complex pharmaceuticals.
The successful application of this reagent in the development of potent p97 inhibitors serves as a clear testament to its potential.[13] As the demand for novel therapeutics with improved efficacy and optimized pharmacokinetic profiles continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of innovation in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Cas 957060-82-1,this compound | lookchem [lookchem.com]
- 5. (2,3-Difluoro-5-nitrophenyl)boronic acid | 957060-82-1 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemshuttle.com [chemshuttle.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2,3-Difluoro-5-nitrophenylboronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed protocol and in-depth scientific rationale for the use of 2,3-Difluoro-5-nitrophenylboronic acid, a valuable but challenging building block in pharmaceutical and materials science research.[3] The presence of ortho- and meta-difluoro substituents, combined with a strong electron-withdrawing nitro group, introduces specific reactivity challenges, including a sluggish transmetalation step and a propensity for protodeboronation.[4][5] This document offers researchers, scientists, and drug development professionals a comprehensive framework for successfully employing this reagent, covering mechanistic insights, optimized reaction conditions, component selection, and robust troubleshooting strategies.
Introduction: The Strategic Value of the 2,3-Difluoro-5-nitrophenyl Moiety
The incorporation of fluorinated aromatic structures is a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7] this compound serves as a critical synthon for introducing a unique electronic and steric profile into complex molecules.
However, the very features that make this reagent attractive also render it challenging to use. The potent electron-withdrawing nature of the nitro and difluoro groups decreases the nucleophilicity of the boronic acid, complicating the key transmetalation step in the Suzuki-Miyaura catalytic cycle.[4][5] Furthermore, such electron-deficient boronic acids are highly susceptible to protodeboronation, a competitive side reaction that cleaves the C-B bond and reduces overall yield.[8][9] This guide is designed to navigate these challenges by providing field-proven protocols and a deep understanding of the underlying chemical principles.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11][12] Understanding this cycle is critical for diagnosing and resolving issues encountered during the reaction.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound (Ar'-B(OH)₂), the Transmetalation step is often the rate-limiting phase. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers the aryl group to the palladium center. The electron-deficient nature of the 2,3-difluoro-5-nitrophenyl ring slows this transfer, requiring careful optimization of the base and ligand to proceed efficiently.
Optimized Protocol for Coupling with Aryl Bromides
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly less reactive aryl chlorides.
Materials and Reagents
| Component | Role | Suggested Molar Eq. | Typical Amount (for 1 mmol scale) |
| Aryl Bromide | Electrophile | 1.0 | 1.0 mmol |
| This compound | Nucleophile | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Palladium Precatalyst (e.g., XPhos Pd G3) | Catalyst | 1 - 3 mol% | 0.01 - 0.03 mmol |
| Ligand (e.g., XPhos, if not using a precatalyst) | Catalyst Stabilization | 1.1 - 1.2x Pd loading | As required |
| Potassium Phosphate (K₃PO₄) | Base | 2.0 - 3.0 | 2.0 - 3.0 mmol |
| 1,4-Dioxane / Water (e.g., 5:1) | Solvent | - | 5-10 mL / mmol |
Experimental Workflow
Figure 2: A typical experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into an oven-dried Schlenk tube or reaction vial.
-
Reagent Addition: To the vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv, finely powdered), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[4]
-
Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen, which can deactivate the catalyst.[8][13]
-
Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 5:1 ratio) via syringe.
-
Reaction Execution: Place the vessel in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by TLC, GC-MS, or LC-MS until the starting material is consumed.[4]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography to yield the final product.[4]
Guide to Component Selection
The success of this coupling is highly dependent on the judicious selection of each reaction component. The electron-deficient and sterically influenced nature of this compound necessitates a departure from "standard" Suzuki conditions.
| Component | Recommended Choice(s) | Rationale & Causality |
| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3/G4) or Pd₂(dba)₃ | These systems are highly active and rapidly form the catalytically active Pd(0) species.[4][9] This is crucial for outcompeting the rapid protodeboronation of the electron-deficient boronic acid. Standard catalysts like Pd(PPh₃)₄ may be less effective.[14] |
| Ligand | Bulky, Electron-Rich Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | These ligands stabilize the palladium center, accelerate both the difficult oxidative addition (especially for aryl chlorides) and the final reductive elimination step.[1][4] Their steric bulk is essential for coupling hindered substrates. |
| Base | Strong, Non-nucleophilic Bases (K₃PO₄, Cs₂CO₃) | A strong base is required to facilitate the slow transmetalation step by forming the reactive boronate species.[4] Milder bases like K₂CO₃ are often insufficient. For substrates sensitive to strong bases, KF can be an alternative.[15] |
| Solvent | Aprotic/Aqueous Mixtures (Dioxane/H₂O, THF/H₂O, Toluene/H₂O) | The aqueous component is often necessary to solubilize the base and facilitate the formation of the active boronate.[8] However, an excess of water can promote protodeboronation. Anhydrous conditions can be attempted but may require different base/catalyst systems. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield; Starting Materials Unchanged | 1. Catalyst Deactivation: Presence of oxygen. 2. Inefficient Oxidative Addition: Particularly with aryl chlorides. 3. Insufficient Base Strength: Transmetalation is stalled. | 1. Ensure rigorous degassing of solvents and inert atmosphere setup.[4][8] Use a fresh, active precatalyst. 2. Switch to a more active ligand system (e.g., XPhos, SPhos). Increase reaction temperature.[4] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Significant Protodeboronation Byproduct | 1. Excess Water/Proton Source: C-B bond hydrolysis. 2. Prolonged Reaction Time/High Temp: Increases rate of decomposition. 3. Inherent Instability: Electron-deficient boronic acids are prone to this. | 1. Use minimal water necessary or try anhydrous conditions with a soluble base. 2. Use a more active catalyst to shorten reaction times and lower the required temperature.[9] 3. Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt, which slowly releases the boronic acid in situ.[9][16] |
| Homocoupling of Boronic Acid (Biaryl Byproduct) | 1. Oxygen Contamination: O₂ can facilitate the oxidative coupling of the boronic acid. | 1. Re-evaluate and improve the degassing procedure for all solvents and the reaction vessel.[4] Start with a Pd(0) source like Pd₂(dba)₃. |
| Complex Mixture of Byproducts | 1. Reaction Temperature Too High: Leads to decomposition of reagents or catalyst. 2. Incorrect Base/Solvent Combination: May promote side reactions. | 1. Lower the reaction temperature and monitor closely. 2. Screen different bases and solvent systems systematically to find a cleaner reaction profile. |
Conclusion
While the Suzuki-Miyaura coupling of this compound presents distinct challenges, these can be overcome through a rational approach to reaction design. The keys to success lie in utilizing highly active palladium precatalysts paired with bulky, electron-rich ligands, selecting a sufficiently strong base to drive the transmetalation step, and maintaining a rigorously inert atmosphere to prevent catalyst deactivation and side reactions. By implementing the protocols and troubleshooting strategies outlined in this guide, researchers can effectively leverage this valuable building block for the synthesis of novel compounds with significant potential in drug discovery and materials science.[17][18][19]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Cas 957060-82-1,this compound | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
Application Notes and Protocols for the Synthesis of PROTACs Incorporating a 2,3-Difluoro-5-nitrophenyl Moiety
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[1][2][3] The modular nature of PROTACs, consisting of two ligands joined by a linker, allows for extensive chemical modification to optimize their pharmacological properties.[4][5][6] This document provides a detailed guide for the synthesis of PROTACs incorporating a 2,3-difluoro-5-nitrophenyl group, utilizing 2,3-difluoro-5-nitrophenylboronic acid as a key building block. The inclusion of this moiety offers a versatile handle for subsequent chemical elaboration and can influence the physicochemical properties of the final PROTAC. We present a comprehensive, step-by-step protocol centered around a palladium-catalyzed Suzuki cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating C-C bonds.[7] This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel protein degraders.
Introduction: The Rationale for Advanced PROTAC Scaffolds
PROTACs function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][8] The efficacy of a PROTAC is highly dependent on the optimal presentation of the two ligands to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[3][9] The linker connecting the POI ligand and the E3 ligase ligand is not merely a spacer but plays a critical role in determining the potency, selectivity, and pharmacokinetic properties of the degrader.
The strategic introduction of specific chemical motifs into the linker or ligand scaffolds can confer desirable properties. The 2,3-difluoro-5-nitrophenyl group, synthesized from this compound, serves multiple purposes:
-
Chemical Handle: The nitro group can be readily reduced to an amine, providing a reactive site for further conjugation, such as attaching the E3 ligase ligand or modifying the linker.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluoro and nitro substituents can impact the molecule's electronics, conformation, and membrane permeability.
-
Vector for Further Diversification: The aromatic ring itself can be further functionalized to fine-tune the PROTAC's properties.
This application note will detail a synthetic workflow that leverages a Suzuki cross-coupling reaction to integrate this versatile building block into a PROTAC scaffold.
Mechanism & Synthetic Strategy
The core of our synthetic strategy is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound (this compound) and an organohalide.[7][10] This powerful and versatile reaction is widely used in pharmaceutical synthesis due to its high tolerance for various functional groups.
Our overall synthetic plan involves a modular approach, as depicted in the workflow diagram below. We will synthesize a key intermediate by coupling the boronic acid to a halogenated linker precursor. This intermediate is then further elaborated to connect the POI-binding ligand and an E3 ligase ligand (e.g., a derivative of thalidomide for recruiting Cereblon (CRBN)).[5][11]
References
- 1. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
2,3-Difluoro-5-nitrophenylboronic acid in the synthesis of kinase inhibitors
Application Note & Protocol
Strategic Incorporation of 2,3-Difluoro-5-nitrophenylboronic Acid in the Synthesis of Next-Generation Kinase Inhibitors
This guide provides an in-depth exploration of this compound as a strategic building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, grounded in the principles of medicinal chemistry, and provide a detailed, field-tested protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.
The Strategic Imperative of Fluorine in Kinase Inhibitor Design
The development of small molecule kinase inhibitors remains a vital strategy in the fight against diseases like cancer.[1][2] Kinases, enzymes that regulate cellular processes through phosphorylation, are often dysregulated in pathological states.[1] The design of potent and selective inhibitors often hinges on fine-tuning the molecule's physicochemical properties. The introduction of fluorine is a powerful tactic employed by medicinal chemists to achieve this.[3]
Selective fluorination can profoundly enhance a drug candidate's profile in several ways:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[4]
-
Modulation of pKa: As the most electronegative element, fluorine exerts a strong inductive effect, which can lower the pKa (increase the acidity) of nearby functional groups.[4][5] This alteration can optimize a compound's ionization state, influencing its solubility, cell membrane permeability, and binding interactions.[6]
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) within the kinase active site.[7] It can also increase hydrophobicity, aiding penetration into hydrophobic pockets and potentially displacing water molecules to provide a favorable entropic contribution to binding.[6][7]
-
Conformational Control: The strategic placement of fluorine can enforce a specific molecular conformation that is more favorable for binding to the target kinase, a concept known as conformational control.[4]
The 2,3-difluoro-5-nitrophenyl moiety is a particularly valuable synthon because it combines the benefits of fluorination with the unique electronic properties of the nitro group, offering a versatile platform for inhibitor development.
Profile of the Building Block: this compound
This compound is a specialized reagent designed for creating carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.[8][9] Its structure is engineered for both reactivity and for imparting desirable characteristics to the final inhibitor molecule.
| Property | Data |
| IUPAC Name | (2,3-Difluoro-5-nitrophenyl)boronic acid |
| CAS Number | 957060-82-1[10] |
| Chemical Formula | C₆H₄BF₂NO₄[10] |
| Molecular Weight | 202.91 g/mol |
| Appearance | Off-white to pale yellow powder |
| Key Structural Features | Boronic Acid: Enables participation in Suzuki-Miyaura cross-coupling.[9]Vicinal Difluoro Groups: Provide strong electron-withdrawing effects and potential for unique protein interactions.[4]Nitro Group: A powerful electron-withdrawing group that influences the phenyl ring's electronics and can act as a hydrogen bond acceptor. |
Causality Behind the Structure: The arrangement of the substituents is critical. The two fluorine atoms and the nitro group are strongly electron-withdrawing, which can influence the efficiency of the Suzuki-Miyaura coupling. In the context of a final kinase inhibitor, this substituted phenyl ring can serve as a key binding element, with the fluorine atoms interacting with the protein backbone and the nitro group potentially forming hydrogen bonds with specific residues in the ATP-binding pocket.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[11][12] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and esters.[9] The inorganic boron byproducts are also generally non-toxic and easily removed during workup.[11]
The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., a chloro-pyrimidine core).
-
Transmetalation: The organic group from the boronic acid (our 2,3-difluoro-5-nitrophenyl moiety) is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]
Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
This protocol describes a representative synthesis of a biaryl kinase inhibitor scaffold using this compound and a common heterocyclic core, 2-amino-4-chloro-6-methylpyrimidine. This method is designed to be a self-validating system, with clear steps and expected outcomes.
Caption: General workflow for the synthesis of a kinase inhibitor scaffold.
Materials and Reagents
| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Amount |
| 2-Amino-4-chloro-6-methylpyrimidine | 143.58 | 1.0 | 144 mg (1.0 mmol) |
| This compound | 202.91 | 1.2 | 244 mg (1.2 mmol) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 41 mg (0.05 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 346 mg (2.5 mmol) |
| 1,4-Dioxane | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloro-6-methylpyrimidine (144 mg, 1.0 mmol), this compound (244 mg, 1.2 mmol), and potassium carbonate (346 mg, 2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. Rationale: The Pd(0) species in the catalytic cycle is sensitive to oxygen, and removing it prevents catalyst degradation and ensures high reaction yield.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Rationale: A mixture of an organic solvent and water is often optimal for Suzuki couplings, aiding in the dissolution of both the organic substrates and the inorganic base.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers. Rationale: The desired product is significantly more soluble in the organic phase, allowing for its separation from the inorganic salts and base.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound, 4-(2,3-difluoro-5-nitrophenyl)-6-methylpyrimidin-2-amine, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) and Binding Insights
The resulting scaffold, 4-(2,3-difluoro-5-nitrophenyl)-6-methylpyrimidin-2-amine, serves as a foundation for further chemical elaboration. The aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region.[13]
Caption: Hypothetical binding mode of the synthesized scaffold in a kinase active site.
-
Hinge Binding: The 2-amino group on the pyrimidine ring is positioned to act as a hydrogen bond donor and acceptor, anchoring the inhibitor to the kinase hinge.
-
Fluorophenyl Moiety: The 2,3-difluoro-5-nitrophenyl group typically projects into a more solvent-exposed region or a nearby hydrophobic pocket. The fluorine atoms can enhance binding affinity through favorable interactions with the protein.[6][7] The electron-deficient nature of the ring can also lead to favorable pi-stacking or dipole-dipole interactions.
-
Further Optimization: The methyl group and the nitro group serve as handles for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. For example, the nitro group can be reduced to an amine, which can then be functionalized to extend into other regions of the ATP pocket.
References
- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 10. pschemicals.com [pschemicals.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,3-Difluoro-5-nitrophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated and Nitrated Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note delves into the specific and nuanced conditions required for the successful coupling of 2,3-Difluoro-5-nitrophenylboronic acid with a variety of aryl halides. The resulting 2',3'-difluoro-5'-nitrobiphenyl structures are of significant interest in medicinal chemistry and materials science. The difluoro substitution pattern can enhance metabolic stability and modulate the electronic properties of the molecule, while the nitro group serves as a versatile synthetic handle for further functionalization, such as reduction to an amine, opening pathways to diverse heterocyclic systems.[3]
However, the electronic nature of this compound, characterized by the strong electron-withdrawing effects of the two fluorine atoms and the nitro group, presents unique challenges to the standard Suzuki-Miyaura protocol. These substituents decrease the nucleophilicity of the boronic acid, potentially hindering the crucial transmetalation step in the catalytic cycle.[4] Therefore, a careful selection and optimization of reaction parameters are paramount for achieving high yields and purity. This guide provides a comprehensive overview of the key considerations, detailed experimental protocols, and troubleshooting strategies to empower researchers in their synthesis of these valuable compounds.
Understanding the Mechanistic Nuances: Causality Behind Experimental Choices
The success of the Suzuki-Miyaura coupling of this compound hinges on a judicious selection of the catalyst, ligand, base, and solvent system to overcome the inherent challenges posed by this electron-deficient substrate. The catalytic cycle, broadly consisting of oxidative addition, transmetalation, and reductive elimination, is significantly influenced by the electronic and steric environment of the coupling partners.[1][5]
The Catalyst System: Palladium Source and Ligand Selection
The choice of the palladium catalyst and its associated ligand is critical. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[6] For electron-deficient boronic acids, ligands that promote the formation of a more reactive palladium center are advantageous.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1] For challenging couplings, pre-formed catalysts with bulky phosphine ligands can offer superior performance.
-
Ligands:
-
Triphenylphosphine (PPh₃): A standard, often effective ligand, but may not be optimal for challenging substrates.
-
Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and RuPhos are frequently employed to accelerate the reaction with electron-deficient partners by promoting the formation of the active monoligated palladium species.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high stability and activity, particularly with less reactive aryl chlorides.[6]
-
The Role of the Base: Activating the Boronic Acid
The base plays a crucial role in activating the boronic acid for transmetalation.[6] It is believed to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The strength and nature of the base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, though they are generally less common for this type of coupling.
-
Hydroxides: Strong bases like NaOH or KOH can be effective but may promote side reactions, including protodeboronation of the boronic acid.
Solvent System: Influencing Solubility and Reactivity
The solvent system must be chosen to ensure adequate solubility of all reactants and to facilitate the interaction between the organic and aqueous phases if a biphasic system is used.
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be an excellent solvent for Suzuki couplings, particularly at elevated temperatures.
-
Aqueous Mixtures: The presence of water can be beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species. A common ratio is a 10:1 mixture of the organic solvent to water.
Data Presentation: Representative Reaction Conditions
The following table summarizes a range of conditions that have been successfully employed for the Suzuki-Miyaura coupling of electron-deficient phenylboronic acids with various aryl halides. These should serve as a starting point for optimization with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 95 | General Conditions |
| 2 | 2-Chloronitrobenzene | 5% Pd/C (0.2) | - | NaOH (2.5) | H₂O | 100 | 15 | 92 | [7] |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 16 | 88 | General Conditions |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 8 | 91 | General Conditions |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an aryl bromide.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed toluene
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene and degassed deionized water in a 10:1 ratio (e.g., 5 mL toluene and 0.5 mL water per 1 mmol of aryl bromide).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Processes
To further elucidate the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst/Ligand: Ensure the palladium source and ligand are of high quality and handled under inert conditions to prevent deactivation. Consider switching to a more active catalyst system (e.g., a pre-formed catalyst or a more electron-rich, bulky ligand).
-
Base: The base may not be strong enough or sufficiently soluble. Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or a different solvent system to improve solubility.
-
Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Protodeboronation: The boronic acid may be degrading. Ensure anhydrous conditions (if required by the specific protocol) and consider using the boronic acid in a slight excess.
-
-
Formation of Homocoupling Byproducts:
-
This can arise from the coupling of two boronic acid molecules or two aryl halide molecules. Rigorous deoxygenation of the reaction mixture is crucial to minimize this side reaction. Lowering the catalyst loading may also be beneficial.
-
-
Difficulty in Purification:
-
Residual boron-containing byproducts can sometimes complicate purification. An aqueous wash with a mild base during workup can help remove these impurities.
-
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful method for the synthesis of valuable fluorinated and nitrated biaryl compounds. While the electron-deficient nature of the boronic acid presents challenges, a thorough understanding of the reaction mechanism and a careful optimization of the catalyst system, base, and solvent allow for successful and high-yielding transformations. The protocols and insights provided in this application note serve as a robust starting point for researchers to explore the synthesis of novel molecules for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. CN104478726A - Method of preparing 2-nitrobiphenyl compound - Google Patents [patents.google.com]
Mastering the Challenge: A Protocol for Microwave-Assisted Suzuki Coupling with 2,3-Difluoro-5-nitrophenylboronic Acid
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of biaryl structures essential for pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth protocol for the successful coupling of a particularly challenging substrate: 2,3-Difluoro-5-nitrophenylboronic acid. This electron-deficient and sterically hindered boronic acid often presents significant hurdles, including slow reaction rates and a propensity for protodeboronation.[3][4] We demonstrate how the strategic application of microwave-assisted organic synthesis (MAOS), combined with modern palladium catalyst systems, overcomes these challenges. Microwave irradiation offers rapid, uniform heating, dramatically reducing reaction times from hours to minutes, which minimizes substrate decomposition and enhances product yields.[5][6][7][8][9] This application note details the mechanistic rationale, provides a systematically optimized protocol, and offers troubleshooting guidance for researchers in drug development and synthetic chemistry.
The Scientific Foundation: Rationale and Mechanism
A successful synthesis is built on a solid understanding of the underlying chemical principles. The challenges posed by this compound require a careful selection of reagents and conditions, grounded in mechanistic insight.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] The efficiency of each step is critical for a high-yielding transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of Microwave Irradiation
Conventional oil-bath heating transfers energy slowly and inefficiently via conduction and convection, creating thermal gradients within the reaction vessel.[9] Microwave synthesis, in contrast, utilizes dielectric heating, where polar molecules in the reaction mixture align with the rapidly oscillating electric field, generating heat volumetrically and uniformly.[5][13]
This method provides several key advantages for this specific application:
-
Speed: Reaction times are drastically reduced, often from many hours to mere minutes.[7][8] This is crucial for minimizing the decomposition of the sensitive boronic acid.
-
Efficiency: Rapid heating allows the reaction to quickly overcome the activation energy barrier, leading to higher yields and cleaner reaction profiles.[6][8]
-
Control: Modern microwave reactors allow for precise temperature and pressure control, ensuring reproducibility.[14]
Overcoming Substrate-Specific Challenges
This compound is considered a "challenging" substrate for two primary reasons:
-
Electronic Deficiency: The potent electron-withdrawing effects of two fluorine atoms and a nitro group reduce the nucleophilicity of the arylboronic acid. This slows the critical transmetalation step, where the aryl group is transferred from boron to the palladium center.
-
Steric Hindrance & Stability: The ortho-fluoro substituent presents steric bulk near the reaction site. Furthermore, electron-deficient boronic acids are susceptible to competitive protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), a side reaction exacerbated by prolonged exposure to basic conditions.[3]
The solution lies in a dual approach: leveraging the speed of microwave heating to outpace the decomposition pathway and employing a highly active catalyst system designed for difficult couplings.
Experimental Design: Selecting the Optimal Components
The success of this reaction hinges on the synergistic interplay between the catalyst, base, and solvent under microwave conditions.
-
Palladium Catalyst System: Traditional catalysts like Pd(PPh₃)₄ are often insufficient for this transformation. Modern catalyst systems, featuring bulky and electron-rich ligands, are essential.[15] These ligands promote the oxidative addition of the aryl halide and facilitate the difficult reductive elimination step to release the final product.[16][17] Palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are particularly effective as they rapidly generate the active Pd(0) species in situ.[11] N-heterocyclic carbene (NHC) based catalysts are also excellent choices for hindered substrates.[18][19]
-
The Base: The base's role is to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻) that is competent for transmetalation.[20][21][22] For electron-deficient boronic acids, a moderately strong base like potassium phosphate (K₃PO₄) is often superior to weaker bases like potassium carbonate (K₂CO₃), as it provides sufficient activation without promoting excessive protodeboronation.[23]
-
Solvent System: An ideal solvent for microwave chemistry must be polar enough to absorb microwave energy efficiently.[5][24] A mixture of an organic solvent and water is often optimal. Aprotic polar solvents like 1,4-dioxane or dimethoxyethane (DME) are excellent choices, while the aqueous component helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1][25]
Validated Protocol: Coupling with 4-Bromoanisole
This section provides a detailed, step-by-step protocol for the microwave-assisted Suzuki coupling of this compound with 4-bromoanisole.
Optimization Data
The following conditions were identified through systematic optimization. The data illustrates the importance of selecting the appropriate catalyst and base to achieve high conversion.
| Entry | Catalyst (1.5 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 20 | 25 |
| 2 | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 20 | 68 |
| 3 | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O (4:1) | 120 | 15 | 92 |
| 4 | XPhos Pd G3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 89 |
Yields determined by ¹H NMR analysis of the crude reaction mixture against an internal standard.
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
XPhos Pd G3 (Buchwald precatalyst, 0.015 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane (ACS grade)
-
Deionized Water
-
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Crimp cap sealer
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
-
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (e.g., 101 mg, 0.50 mmol, 1.0 equiv), 4-bromoanisole (103 mg, 0.55 mmol, 1.1 equiv), potassium phosphate (212 mg, 1.0 mmol, 2.0 equiv), and XPhos Pd G3 precatalyst (7.1 mg, 0.0075 mmol, 0.015 equiv).
-
Solvent Addition: Add 1,4-dioxane (2.0 mL) followed by deionized water (0.5 mL).
-
Sealing: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Program the instrument with the following parameters:
-
Temperature: 120 °C (use ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before handling.
-
Workup: Open the vial and dilute the reaction mixture with ethyl acetate (15 mL). Pass the mixture through a small plug of celite to filter out the palladium catalyst and inorganic salts, washing the plug with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Workflow and Troubleshooting
A smooth experimental process requires anticipating and addressing potential issues.
General Experimental Workflow
Caption: A standard workflow for microwave-assisted Suzuki coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently strong base.3. Poor quality or wet solvents. | 1. Use a fresh bottle of catalyst or a highly stable precatalyst. Handle under an inert atmosphere if necessary.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Use anhydrous solvents. |
| Protodeboronation | 1. Reaction time is too long or temperature is too high.2. Base is too strong or concentration is too high.3. Presence of excess water. | 1. Reduce microwave hold time or temperature.2. Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or reduce equivalents.3. Ensure the solvent ratio is correct; avoid excess water. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel.2. Catalyst degradation. | 1. Briefly sparge the solvent mixture with nitrogen or argon before sealing the vial.2. Increase catalyst loading slightly or use a more robust catalyst system. |
| Incomplete Reaction | 1. Insufficient microwave time or temperature.2. Sterically demanding aryl halide partner. | 1. Increase hold time in 5-minute increments or raise the temperature to 130-140 °C.2. Increase catalyst loading to 2-3 mol%. Ensure a highly active ligand (e.g., XPhos, RuPhos) is used. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling provides a powerful and highly efficient solution for synthesizing biaryl compounds from challenging, electron-deficient substrates like this compound. By combining the rapid and uniform heating of microwave irradiation with advanced, sterically demanding palladium catalyst systems, this protocol successfully overcomes the common pitfalls of slow reaction kinetics and substrate decomposition. This method offers a robust and reproducible pathway for accessing novel and complex molecular architectures, making it an invaluable tool for professionals in medicinal chemistry and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Microwave assisted reactions | PPTX [slideshare.net]
- 14. ajuronline.org [ajuronline.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
- 24. Solvent Choice for Microwave Synthesis [cem.com]
- 25. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Room Temperature Suzuki Coupling of 2,3-Difluoro-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2,3-Difluoro-5-nitrophenyl Moiety
The 2,3-difluoro-5-nitrophenyl scaffold is a key building block in modern medicinal chemistry and materials science. The unique electronic properties conferred by the geminal fluorine atoms and the strongly electron-withdrawing nitro group make it a valuable component for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates, as well as for developing novel organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for incorporating this valuable moiety into complex molecular architectures.[1] This application note provides a detailed guide to performing the Suzuki coupling of 2,3-Difluoro-5-nitrophenylboronic acid at room temperature, with a focus on overcoming the challenges associated with this electron-deficient substrate.
Challenges and Mechanistic Considerations
The successful Suzuki coupling of this compound at room temperature requires careful consideration of its unique electronic and steric properties. The presence of two electron-withdrawing fluorine atoms, one of which is in the ortho position, and a meta nitro group significantly deactivates the boronic acid towards transmetalation, a key step in the catalytic cycle.[2]
Furthermore, electron-deficient arylboronic acids are particularly susceptible to a competitive side reaction known as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[3][4] This process is often accelerated by the basic conditions required for the Suzuki coupling.[5] The ortho-fluoro substituent on this compound can exacerbate this issue.[4][6]
Therefore, the selection of an appropriate catalyst, base, and solvent system is critical to favor the desired cross-coupling pathway over protodeboronation and to achieve efficient conversion at room temperature.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Optimized Protocol for Room Temperature Suzuki Coupling
This protocol is designed to provide a robust starting point for the room temperature Suzuki coupling of this compound with a variety of aryl and heteroaryl bromides.
Reagents and Equipment
-
This compound
-
Aryl or heteroaryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald Ligand (e.g., SPhos or XPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), and potassium phosphate tribasic (K₃PO₄, 3.0 equivalents).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst pre-mixture to the reaction flask.
-
Add anhydrous 1,4-dioxane and degassed water to the reaction flask to achieve the desired solvent ratio (typically 4:1 to 10:1 dioxane:water). The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
-
Reaction Execution:
-
Ensure the reaction vessel is sealed and the inert atmosphere is maintained.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} caption="Figure 2: Step-by-step experimental workflow for the room temperature Suzuki coupling."
Key Parameter Optimization
The success of the room temperature Suzuki coupling of this compound is highly dependent on the careful selection of reaction parameters. The following table provides a summary of recommended starting conditions and potential optimization strategies.
| Parameter | Recommended Condition | Rationale and Optimization |
| Palladium Source | Pd(OAc)₂ | A common, air-stable, and cost-effective Pd(II) precursor that is reduced in situ to the active Pd(0) species. Other sources like Pd₂(dba)₃ can also be effective.[7] |
| Ligand | SPhos or XPhos | Bulky, electron-rich monophosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps, and for stabilizing the palladium catalyst, especially at room temperature.[8][9] The ligand-to-palladium ratio can be optimized (typically 2:1 to 4:1). |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without excessively accelerating protodeboronation.[9] If the reaction is sluggish, a stronger base like Cs₂CO₃ could be trialed, but with careful monitoring for protodeboronation.[10] |
| Solvent | Dioxane/Water (4:1 to 10:1) | A polar aprotic solvent like dioxane is generally effective. The addition of a small amount of water is often necessary to solubilize the base and facilitate the formation of the boronate species.[9] The ratio of organic solvent to water should be optimized for substrate solubility and reaction rate. |
| Temperature | Room Temperature (20-25 °C) | The goal is to achieve the coupling under mild conditions. If the reaction does not proceed, a gentle increase in temperature (e.g., to 40 °C) may be necessary.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is essential to prevent catalyst deactivation.[11] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Poor substrate solubility | - Use a fresh palladium source and ligand.- Switch to a stronger base like Cs₂CO₃.- Optimize the solvent system or increase the solvent volume. |
| Protodeboronation | - Base is too strong- Reaction time is too long- Presence of excess water | - Use a milder base like K₂CO₃ or KF.- Stop the reaction as soon as the starting material is consumed.- Reduce the amount of water in the solvent system. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Deactivated catalyst | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Use a higher catalyst loading or a more robust ligand. |
Conclusion
The room temperature Suzuki-Miyaura coupling of this compound is a feasible and highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. By carefully selecting a highly active palladium catalyst system with a bulky, electron-rich phosphine ligand and a suitable base, the challenges posed by this electron-deficient substrate can be overcome. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Products from 2,3-Difluoro-5-nitrophenylboronic Acid Reactions
Introduction: Navigating the Purification of Highly Functionalized Biaryl Compounds
2,3-Difluoro-5-nitrophenylboronic acid is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group, make it an attractive partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl and heterobiaryl scaffolds.[1][2] The incorporation of the 2,3-difluoro-5-nitrophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
However, the very features that make this reagent valuable also present distinct challenges during product purification. The polarity of the nitro group, coupled with the unique interactions of the fluorine atoms, can lead to products with challenging solubility profiles and chromatographic behavior. Furthermore, the inherent nature of the Suzuki-Miyaura coupling can introduce a variety of impurities, including homocoupled products, residual palladium catalyst, and unreacted starting materials, necessitating robust and well-designed purification strategies.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the purification of products derived from reactions involving this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles that govern each purification technique, empowering the user to troubleshoot and adapt these protocols to their specific synthetic targets.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities that may be present in the crude reaction mixture. In a typical Suzuki-Miyaura coupling of this compound with an aryl halide, the following impurities should be anticipated:
-
Homocoupled Boronic Acid: The self-coupling of this compound to form 2,2',3,3'-tetrafluoro-5,5'-dinitrobiphenyl is a common side reaction, particularly in the presence of oxygen.[1]
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner may remain.
-
Palladium Catalyst Residues: Trace amounts of the palladium catalyst and its associated ligands can contaminate the final product.
-
Deboronated Byproduct: Protodeboronation of the starting boronic acid can lead to the formation of 1,2-difluoro-4-nitrobenzene.
-
Inorganic Salts: Bases such as potassium carbonate or phosphate used in the reaction will be present in the crude mixture.
The logical workflow for purification, therefore, involves a multi-step approach designed to systematically remove these impurities.
Caption: General purification workflow for products from this compound reactions.
Core Purification Protocols
The following protocols provide detailed, step-by-step methodologies for the purification of a representative biaryl product from a Suzuki-Miyaura coupling reaction.
Protocol 1: Aqueous Work-up and Extraction
This initial step is crucial for the removal of inorganic salts and water-soluble impurities. The acidic nature of the boronic acid starting material allows for its removal with a basic wash.
Rationale: The aqueous work-up serves to partition the components of the crude reaction mixture based on their solubility. The desired biaryl product, being organic-soluble, will remain in the organic phase, while inorganic salts will be extracted into the aqueous phase. A basic wash is employed to deprotonate any unreacted boronic acid, forming a water-soluble boronate salt that can be efficiently removed.
Step-by-Step Procedure:
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume would be 5-10 times the reaction volume.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any acidic components and remove the bulk of the inorganic salts.
-
Boronic Acid Removal: Perform a second wash with a 1 M aqueous solution of sodium hydroxide (NaOH). This basic wash will convert any residual this compound into its highly water-soluble sodium salt, facilitating its removal into the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to break up any emulsions and removes residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
Flash column chromatography is the primary method for separating the desired product from organic-soluble impurities such as the homocoupled byproduct and unreacted aryl halide.
Rationale: The separation on silica gel is based on the differential polarity of the components in the crude mixture. The highly polar nitro group and the electronegative fluorine atoms in the desired product and byproducts will influence their interaction with the stationary phase. A carefully selected solvent system will allow for the elution of these components at different rates.
Step-by-Step Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial eluent. The column size should be appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent) and adsorb it onto a small amount of silica gel. Dry the adsorbed sample and load it onto the top of the packed column. This dry-loading technique often results in better separation.
-
Elution: Begin elution with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A gradient elution, gradually increasing the polarity of the mobile phase, is often necessary to achieve optimal separation. The progress of the separation should be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection and Analysis: Collect fractions and spot them on a TLC plate. Visualize the spots under UV light and/or with an appropriate stain to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.
| Parameter | Recommended Starting Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides good resolution for a wide range of polarities. |
| Mobile Phase | Hexanes/Ethyl Acetate gradient (e.g., 95:5 to 70:30) | A versatile solvent system that allows for fine-tuning of polarity to achieve separation of closely related compounds.[3][4] |
| Loading Technique | Dry loading | Minimizes band broadening and improves resolution. |
| Monitoring | TLC with UV visualization (254 nm) and/or permanganate stain | The nitroaromatic structure is UV active, and a permanganate stain can help visualize non-UV active impurities. |
Table 1: Recommended Starting Conditions for Flash Column Chromatography.
Protocol 3: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material and can also be effective in separating closely related isomers.
Rationale: This technique relies on the difference in solubility of the desired product and impurities in a given solvent or solvent system at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but will have limited solvating power at a lower temperature, allowing the pure product to crystallize out upon cooling, leaving impurities behind in the mother liquor.
Step-by-Step Procedure:
-
Solvent Screening: Identify a suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common choices for nitrobiphenyl derivatives include ethanol, methanol, ethyl acetate/hexanes, or toluene.[5]
-
Dissolution: Dissolve the crude or partially purified product in a minimal amount of the chosen solvent at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Caption: The process of purification by recrystallization.
Analytical Techniques for Purity Assessment
Robust analytical methods are essential to validate the purity of the final product.
| Analytical Technique | Information Provided |
| ¹H and ¹⁹F NMR | Provides structural confirmation and information on the presence of proton- and fluorine-containing impurities. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule and the absence of isomeric impurities. |
| LC-MS | Determines the molecular weight of the product and provides a quantitative assessment of purity by measuring the relative peak areas. |
| High-Resolution MS | Provides an accurate mass measurement, which can be used to confirm the elemental composition of the product. |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. |
Table 2: Analytical Techniques for Purity Verification.
Troubleshooting and Advanced Strategies
-
Persistent Palladium Contamination: If residual palladium is detected after chromatography, the material can be passed through a pad of celite or a specialized scavenger resin designed to bind palladium.[6][7]
-
Separation of Regioisomers: In cases where the coupling reaction can lead to regioisomers, careful optimization of the chromatographic conditions is necessary. The use of a different stationary phase (e.g., alumina) or a more complex solvent system may be required. In some instances, derivatization of the isomeric mixture to alter their physical properties can facilitate separation.[8]
-
Oiling Out During Recrystallization: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or the use of an inappropriate solvent. Re-dissolving the oil in more solvent and allowing for slower cooling can sometimes resolve this issue. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Conclusion
The successful purification of products derived from this compound is a critical step in the synthesis of novel compounds for a range of applications. By understanding the potential impurity profile and applying a systematic purification workflow encompassing aqueous work-up, chromatography, and recrystallization, researchers can consistently obtain highly pure materials. The protocols and insights provided in this guide serve as a robust starting point for developing and optimizing purification strategies for this important class of molecules.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2,3-Difluoro-5-nitrophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the challenging electron-deficient substrate, 2,3-Difluoro-5-nitrophenylboronic acid . The unique electronic and steric properties of this reagent necessitate specific considerations beyond standard Suzuki protocols. This document provides field-proven insights and solutions to common failures encountered during its use.
Understanding the Challenge: The Reactivity of this compound
The primary difficulty with this boronic acid stems from its profound electron-deficient nature. The cumulative electron-withdrawing effects of two fluorine atoms and a nitro group significantly decrease the nucleophilicity of the carbon atom attached to boron. This deactivation directly impacts the transmetalation step of the Suzuki catalytic cycle, which is often the rate-limiting step for such substrates.[1][2] Consequently, standard conditions often result in low conversion, slow reaction rates, or complete failure. This guide will address these issues systematically.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address experimental observations, from common initial failures to more nuanced optimization challenges.
Part 1: First-Line Troubleshooting for Failed Reactions
Q1: My reaction has failed completely, showing only starting materials by LC-MS/TLC. What are the most critical initial checks?
A1: A complete reaction failure typically points to a fundamental issue with one of the core components or the reaction environment itself. Before attempting more complex optimization, rigorously verify the following:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[3][4] Oxygen contamination can lead to rapid catalyst decomposition (observed as a crash-out of black precipitate, i.e., palladium black) and promotes unwanted homocoupling of the boronic acid.[3][5]
-
Action: Ensure your solvent was properly degassed using a method like freeze-pump-thaw or by bubbling with argon/nitrogen for at least 20-30 minutes.[4] Assemble your reaction under a positive pressure of inert gas.
-
-
Catalyst & Ligand Activity: Palladium catalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time, and phosphine ligands are prone to oxidation.[4]
-
Reagent Purity: Impurities in your starting materials, particularly the aryl halide, can act as catalyst poisons.[5] The boronic acid itself can also degrade (see Q2).
-
Action: Verify the purity of your aryl halide. If you suspect the quality of the boronic acid, consider the purification/stabilization protocol described later in this guide.
-
Part 2: Deep-Dive Troubleshooting for Low Yield & Side Reactions
Q2: I'm observing a significant amount of 1,2-difluoro-4-nitrobenzene as a byproduct and my yield is low. What is causing this and how do I prevent it?
A2: The formation of 1,2-difluoro-4-nitrobenzene is a classic sign of protodeboronation . This is a destructive side reaction where the C–B bond is cleaved and replaced by a C–H bond, effectively consuming your boronic acid.[3][4] Electron-deficient boronic acids are particularly susceptible to this pathway, which is often accelerated by the presence of water and a strong base.[4]
Solutions to Mitigate Protodeboronation:
-
Switch to Anhydrous Conditions: Since water is the primary proton source, moving to a strictly anhydrous system can dramatically reduce this side reaction.[3]
-
Action: Use anhydrous solvents and ensure your base (e.g., K₃PO₄) is finely powdered and dried in an oven or under vacuum before use.[3]
-
-
Use a Milder, Non-Aqueous Base: Strong bases in aqueous media can accelerate protodeboronation. Potassium fluoride (KF) is an excellent alternative base under anhydrous conditions that can activate the boronic acid without promoting significant protodeboronation.[7][8]
-
Stabilize the Boronic Acid: Boronic acids can be converted into more stable derivatives that release the active species slowly during the reaction. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing side reactions.
Protocol: Stabilization of Boronic Acid via Diethanolamine Adduct Formation
-
Dissolution: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of dichloromethane (CH₂Cl₂).
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: The initial solid may dissolve completely before a new, white precipitate forms. This is the diethanolamine adduct.[9]
-
Isolation: Stir the slurry for 15-20 minutes. Isolate the white solid by vacuum filtration, wash with a small amount of cold CH₂Cl₂, and dry under vacuum.
-
Usage: This stable adduct can now be used directly in your Suzuki coupling reaction.[3]
Q3: My reaction is very slow and stalls at ~20-30% conversion, even after several hours at high temperature. How can I drive it to completion?
A3: This is the most common failure mode for this substrate and strongly indicates that the transmetalation step is too slow . As discussed, the electron-withdrawing groups on your boronic acid reduce its ability to transfer its organic group to the palladium center.
Strategies to Accelerate Transmetalation:
-
Increase Base Strength: The base is critical for activating the boronic acid to form the more nucleophilic boronate species.[8] For this substrate, a stronger base is often required.
-
Employ Advanced Ligands: The ligand's electronic and steric properties are paramount. Standard ligands like PPh₃ are often insufficient. You need a ligand that accelerates both oxidative addition and the subsequent, difficult transmetalation/reductive elimination steps.
-
Action: Use bulky, electron-rich dialkylbiaryl phosphine ligands (i.e., Buchwald ligands ).[10] Ligands like SPhos and XPhos are specifically designed to promote challenging couplings involving electron-deficient or sterically hindered partners.[3][10] Using them in combination with a modern precatalyst (e.g., XPhos Pd G3) is highly recommended.[3]
-
-
Optimize Solvent and Temperature: Increasing the temperature will increase the reaction rate, but be mindful of potential degradation.
-
Action: If you are running the reaction in THF or Dioxane, try increasing the temperature to 80–110 °C.[3] Toluene can also be an effective solvent at higher temperatures.
-
Part 3: Catalyst, Ligand, and Conditions Summary
Q4: What is an ideal starting point for a robust protocol for coupling with this compound?
A4: Based on extensive literature for challenging Suzuki couplings, the following conditions represent a highly reliable starting point.
Table 1: Recommended Starting Conditions for a Challenging Suzuki Coupling
| Parameter | Recommendation | Rationale |
|---|---|---|
| Aryl Halide | 1.0 equiv (limiting reagent) | Standard practice. Reactivity order: I > Br > OTf >> Cl.[4] |
| Boronic Acid | 1.2–1.5 equiv | A slight excess helps drive the reaction to completion.[3] |
| Catalyst | XPhos Pd G3 (1–2 mol%) | Air-stable precatalyst that reliably generates the active Pd(0) species.[3] |
| Ligand | XPhos (included in precatalyst) | Bulky, electron-rich ligand accelerates all steps of the catalytic cycle.[10] |
| Base | K₃PO₄ (2.0–3.0 equiv) | Strong, finely powdered base to promote the slow transmetalation step.[3][4] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Aprotic solvent with minimal water to aid base dissolution.[3] |
| Temperature | 100–110 °C | Forcing conditions are often necessary for deactivated substrates.[3] |
Protocol: General Procedure for Coupling with this compound
-
Vessel Preparation: To an oven-dried reaction vial with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[3]
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to a final concentration of 0.1–0.2 M with respect to the aryl halide.[3]
-
Reaction: Place the vial in a pre-heated heating block or oil bath at 100 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[3]
Visualizing the Process
Understanding the core mechanism and the troubleshooting logic is key to success.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the three key stages of the reaction. Your troubleshooting efforts are primarily aimed at facilitating the Transmetalation step.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve issues systematically.
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protodeboronation of 2,3-Difluoro-5-nitrophenylboronic Acid
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for a common and critical challenge encountered during cross-coupling reactions: the protodeboronation of the highly electron-deficient 2,3-Difluoro-5-nitrophenylboronic acid. This unwanted side reaction, where a proton replaces the boronic acid group, can significantly lower yields and complicate purification. This document provides a structured approach to understanding, diagnosing, and preventing this issue, ensuring the success of your synthetic endeavors.
Understanding the Challenge: Why Is This Boronic Acid Prone to Protodeboronation?
This compound is particularly susceptible to protodeboronation due to the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. This electronic deficiency increases the lability of the carbon-boron bond, making it more susceptible to cleavage by a proton source.[1][2][3] The reaction is often accelerated under the basic conditions typically required for Suzuki-Miyaura cross-coupling reactions.[2][4]
Several mechanistic pathways for protodeboronation have been identified, including acid-catalyzed, base-catalyzed, and even metal-catalyzed routes.[1][5] For highly electron-deficient arylboronic acids like the one , a key pathway involves the formation of a boronate species (Ar-B(OH)₃⁻) under basic conditions.[2][4] This intermediate can then undergo rate-limiting C-B bond cleavage, sometimes generating a transient aryl anion that is subsequently protonated.[2][6]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting and resolving issues related to the protodeboronation of this compound.
Initial Diagnostics
Question: My reaction yield is low, and I've isolated 1,2-difluoro-4-nitrobenzene as a major byproduct. What's happening?
Answer: The presence of 1,2-difluoro-4-nitrobenzene is a definitive sign of protodeboronation. This occurs when the boronic acid moiety is cleaved and replaced by a hydrogen atom from a proton source in your reaction mixture, such as water.[1]
Strategic Solutions to Mitigate Protodeboronation
| Problem | Potential Cause | Recommended Solution(s) | Scientific Rationale |
| High levels of protodeboronation byproduct | Reaction conditions are too harsh. | 1. Lower the reaction temperature. [7][8] 2. Use a milder base. [8][9] 3. Reduce reaction time. | Protodeboronation is a kinetic process. Lowering the temperature and reducing the reaction time can favor the desired cross-coupling pathway over the decomposition of the boronic acid. Milder bases decrease the rate of base-catalyzed protodeboronation.[7][8][9] |
| The free boronic acid is inherently unstable. | Convert the boronic acid to a more stable derivative. [1][3] | Derivatives such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or organotrifluoroborates exhibit greater stability.[1][3][10][11] They act as "slow-release" agents, maintaining a low concentration of the active boronic acid in the reaction mixture, which minimizes the rate of protodeboronation.[1][11][12] | |
| Inconsistent results between batches | Reagent or solvent quality may vary. | 1. Use fresh, high-purity boronic acid. 2. Employ anhydrous and degassed solvents. [7][13] | Electron-deficient boronic acids can degrade upon storage.[9] Water and oxygen can facilitate protodeboronation and deactivate the palladium catalyst, respectively.[7][14] |
| Reaction fails to go to completion, with significant starting material remaining | The catalytic system is not efficient enough. | Employ a highly active palladium catalyst and ligand system. [8][15] | A highly active catalyst can accelerate the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the protodeboronation side reaction.[8][15] Buchwald-type ligands and precatalysts are often effective for challenging substrates.[14][15] |
Expert Explanations & Protocols
The "Slow-Release" Strategy: A Powerful Approach
For particularly sensitive substrates like this compound, the "slow-release" strategy is highly effective. This involves converting the boronic acid to a more stable form, such as a MIDA boronate or a pinacol ester.[1][11][12] These derivatives are more resistant to premature decomposition and, under the reaction conditions, slowly hydrolyze to release the active boronic acid. This maintains a low steady-state concentration of the unstable species, thereby favoring the desired cross-coupling over protodeboronation.[11][12]
Caption: Comparison of standard vs. slow-release strategies.
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol provides a method to enhance the stability of the boronic acid prior to its use in a cross-coupling reaction.
Materials:
-
This compound
-
Pinacol
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient volume of toluene to dissolve the reagents.
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.[9]
-
Continue refluxing until no more water is collected (typically 2-4 hours).[9]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Protocol 2: Optimized Suzuki-Miyaura Coupling for a Sensitive Boronic Acid
This protocol incorporates best practices to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[14]
-
Mild base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv)[14]
-
Degassed solvent (e.g., 1,4-Dioxane/water 10:1)[14]
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, and the finely powdered base.[14]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[8][14]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe.[14]
-
Reaction Execution: Stir the reaction mixture vigorously at a moderate temperature (e.g., 60-80 °C).[8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography.[14]
Caption: Optimized workflow for Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: Can I use the boronic acid directly without converting it to an ester?
A: While it is possible, it is highly challenging due to the inherent instability of this compound.[2][16] If you must use it directly, it is crucial to employ a highly active catalyst system at the lowest possible temperature and with a mild base to maximize the rate of coupling relative to protodeboronation.[15]
Q2: What is the best base to use to avoid protodeboronation?
A: Milder inorganic bases are generally recommended over strong bases like sodium or potassium hydroxide.[8][9] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in the catalytic cycle but are less aggressive in promoting the protodeboronation side reaction.[14]
Q3: How should I store this compound?
A: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), in a cool (refrigerated), and dry environment.[9] This minimizes degradation from moisture and air.
Q4: My reaction still fails even after implementing these suggestions. What else could be wrong?
A: If protodeboronation persists, consider these additional points:
-
Catalyst Deactivation: Ensure your palladium source and phosphine ligands are of high quality and have not degraded.[7]
-
Purity of Aryl Halide: Impurities in your coupling partner can sometimes interfere with the reaction.
-
Alternative Coupling Methods: For extremely challenging cases, exploring alternative cross-coupling methodologies that do not require strongly basic conditions might be necessary. Some modern Suzuki-Miyaura methods can proceed under neutral or even acidic conditions, which could be advantageous.[17]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with 2,3-Difluoro-5-nitrophenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for experiments involving 2,3-Difluoro-5-nitrophenylboronic acid. Given its unique electronic properties, this reagent can present significant challenges in common cross-coupling reactions. This document offers a structured, problem-solving approach to help you achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What is the fundamental problem?
A1: The low reactivity of this compound is a direct consequence of its electronic structure. The phenyl ring is substituted with three powerful electron-withdrawing groups (EWGs): two fluoro atoms and a nitro group. This has two major negative impacts on the Suzuki-Miyaura catalytic cycle[1][2][3]:
-
Reduced Nucleophilicity: The EWGs pull electron density away from the carbon-boron bond. This significantly decreases the nucleophilicity of the aryl group, making the crucial transmetalation step—where the aryl group is transferred from boron to the palladium catalyst—extremely slow.[4] This step is often the rate-limiting step in the cycle for electron-deficient partners.
-
Increased Susceptibility to Protodeboronation: Electron-deficient arylboronic acids are highly prone to a destructive side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water or alcohols) to replace the boronic acid group with a hydrogen atom.[5] This depletes your starting material and forms 1,2-difluoro-4-nitrobenzene, reducing your potential yield before the desired coupling can even occur.
Effectively, you are facing a kinetic challenge where the desired catalytic turnover is slow, while a competing degradation pathway is fast. The key to success is to choose conditions that dramatically accelerate transmetalation while simultaneously suppressing protodeboronation.
Caption: Troubleshooting flowchart for low-yield couplings.
Q2: I suspect protodeboronation is my main problem. How can I specifically minimize this side reaction?
A2: Your suspicion is likely correct, as this is the most common failure mode for this class of boronic acid.[5] Here are several field-proven strategies to mitigate protodeboronation:
-
Choice of Base: The base is required to activate the boronic acid into a more nucleophilic boronate species, but harsh conditions accelerate decomposition.[4] Avoid strong bases like NaOH or NaOMe. Instead, use milder inorganic bases that have lower aqueous basicity but are effective in the catalytic cycle.
-
Recommendation: Potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) and potassium fluoride (KF) are also highly effective alternatives.[5]
-
-
Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, water is a direct proton source for protodeboronation.[5] Performing the reaction under strictly anhydrous conditions can significantly suppress this side reaction. This requires using anhydrous solvents and a base like K₃PO₄ that does not require water for activity.
-
Use a More Stable Boronic Acid Surrogate: This is one of the most robust solutions. By converting the boronic acid to a more stable derivative, you can protect it from degradation. These surrogates act as "slow-release" reservoirs, liberating the active boronic acid in low concentrations throughout the reaction.[6] This keeps the concentration of the vulnerable free boronic acid low, minimizing its rate of decomposition while still allowing the productive catalytic cycle to proceed.[6]
-
Recommended Surrogates:
-
Pinacol Esters: Relatively easy to prepare and purify.
-
MIDA Boronates: Exceptionally stable and can be column-purified.
-
Aryltrifluoroborates (K[ArBF₃]): Highly stable crystalline solids that slowly hydrolyze in situ to the active boronic acid.[7]
-
-
Caption: The desired catalytic cycle competes with protodeboronation.
Q3: What is the best catalyst and ligand combination for coupling this deactivated boronic acid?
A3: Standard, first-generation catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for such challenging substrates.[8] You need a more active, modern catalyst system designed to overcome high activation barriers. The choice of ligand is paramount as it directly influences the catalyst's stability and activity.[9]
-
Mechanism of Action: Modern ligands for challenging couplings are typically very bulky and highly electron-donating.
-
Bulk: Steric hindrance promotes the final reductive elimination step, accelerating catalyst turnover and preventing the formation of inactive palladium species.
-
Electron-Donating Ability: Rich electron density on the palladium center facilitates the initial, often difficult, oxidative addition step, especially with less reactive coupling partners like aryl chlorides.[7]
-
| Catalyst System Component | Examples | Key Features & Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable sources of Pd(0) (formed in situ). Require separate addition of a ligand. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | (Primary Recommendation) Highly electron-rich and bulky biaryl phosphines. Excellent for coupling electron-deficient partners and sterically hindered substrates.[8][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, even more so than phosphines. Form very stable and highly active palladacycles, resistant to decomposition at high temperatures.[4] |
| Buchwald Precatalysts | SPhos-Pd-G3, XPhos-Pd-G3 | Air-stable, well-defined Pd(II) complexes that rapidly generate the active monoligated Pd(0) species. Offer superior reliability and reproducibility.[10] |
Starting Recommendation: Use a second or third-generation Buchwald precatalyst (e.g., SPhos-Pd-G3) or a combination of Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos.[10] These systems are commercially available and have a proven track record for difficult couplings.
Q4: Can you provide a detailed, optimized starting protocol for a Suzuki coupling with this compound?
A4: Absolutely. The following protocol incorporates best practices for challenging Suzuki-Miyaura couplings and serves as a robust starting point for your optimization. This procedure utilizes a Buchwald ligand/precatalyst, a mild base, and a suitable solvent system to maximize the rate of productive coupling over decomposition.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (Ar-X) (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) AND SPhos (0.04 mmol, 4 mol%) OR SPhos-Pd-G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Anhydrous, degassed Water (1 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure all oxygen is removed.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (or the all-in-one Buchwald precatalyst).
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The small amount of water can help solubilize the base and facilitate the formation of the active boronate species.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the limiting aryl halide. Due to the challenges, reactions may require 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[10][11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with 2,3-Difluoro-5-nitrophenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 2,3-Difluoro-5-nitrophenylboronic acid. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for challenges related to catalyst poisoning and reaction optimization, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to diagnose and solve problems effectively in your own research.
Introduction: The Challenge of the Nitro Group
This compound is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties. However, its successful application in cross-coupling reactions is often hampered by the very functional group that makes it interesting: the nitro group (-NO₂).
Nitroarenes are notorious for their ability to interfere with palladium catalysts.[1] The primary challenges stem from two main properties:
-
Oxidizing Potential: The nitro group can oxidize the active Pd(0) catalyst to inactive Pd(II) species or promote the formation of palladium black, effectively removing the catalyst from the productive catalytic cycle.[1]
-
Reductive Transformation: Under the reducing conditions sometimes present in a catalytic cycle (or from additives), the nitro group can be reduced to a nitroso or amino group. The resulting aniline derivative can then act as a ligand, binding strongly to the palladium center and poisoning the catalyst.[2]
This guide will address these challenges head-on, providing a structured approach to diagnosing problems, troubleshooting failed reactions, and implementing preventative measures.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered when using this compound.
Q1: My Suzuki-Miyaura reaction has stalled or shows no conversion. What is the most likely cause?
A low or zero conversion is the most common problem and is almost always linked to the deactivation of the palladium catalyst.[2] The primary suspect is the nitroarene substrate itself acting as a poison.[1] Other potential causes include insufficient degassing (leading to oxygen-mediated catalyst decomposition), impurity in reagents, or an inappropriate choice of catalyst system for this challenging substrate.[3][4]
Q2: I see a significant amount of black precipitate (palladium black) in my reaction. What does this mean?
The formation of palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution.[5] This is a common deactivation pathway when using electron-deficient or oxidizing substrates like nitroarenes. While a small amount can sometimes be tolerated, significant precipitation means the concentration of active, soluble catalyst is too low to sustain the reaction. This can be caused by high temperatures, the presence of oxygen, or direct oxidation by the nitro group.[1]
Q3: My mass spectrometry analysis shows the formation of 2,3-difluoro-5-aminobiphenyl instead of the expected nitro product. What happened?
This indicates that the nitro group was reduced to an amine in situ. This can occur if the reaction conditions are inadvertently reducing. Some phosphine ligands, solvents, or additives can act as reductants, especially at elevated temperatures. While this gives you a different product, it also confirms a side reaction pathway that can contribute to catalyst poisoning by the generated amine.[2]
Q4: I'm observing significant protodeboronation (loss of the -B(OH)₂ group). How can I minimize this?
Protodeboronation, where the boronic acid is replaced by a hydrogen atom, is a major side reaction for electron-deficient arylboronic acids.[3] It is often accelerated by strong bases and the presence of water. To mitigate this, consider using milder, anhydrous bases like potassium fluoride (KF) or carefully dried potassium carbonate (K₂CO₃), and ensure you are using anhydrous solvents.[3]
In-Depth Troubleshooting Guide
When a reaction fails, a systematic approach is needed to identify the root cause. This guide provides a logical workflow for diagnosing and solving specific experimental issues.
Logical Workflow for Troubleshooting
The following diagram outlines a decision-making process for troubleshooting a failed reaction.
Caption: Troubleshooting workflow for failed reactions.
Problem: Catalyst Appears Inactive from the Start
If the reaction shows no progress even after an extended period, the issue lies with the initial activity of your catalytic system.
-
Causality: The chosen palladium precatalyst and ligand combination may not be robust enough to handle the oxidizing nature of the this compound.[6] Standard catalysts like Pd(PPh₃)₄ can be rapidly deactivated. Furthermore, impurities in starting materials or solvents, such as sulfur or trace acids, can act as potent catalyst poisons.[4][7]
-
Solution:
-
Switch to a Robust Catalyst System: For nitroarenes, specialized catalysts are often required. Systems based on bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) or N-heterocyclic carbenes (NHCs) have shown significantly higher activity and stability.[6][8] These ligands promote the crucial oxidative addition step and protect the palladium center from deactivation.[9]
-
Verify Reagent Purity: Ensure the purity of your boronic acid and coupling partner. Consider purifying them via recrystallization or chromatography if their quality is uncertain.
-
Use High-Purity Solvents: Traces of contaminants in solvents can poison the reaction at ppm levels.[10] Use freshly distilled or high-purity anhydrous solvents.
-
Problem: Reaction Starts but Stalls Prematurely
If the reaction proceeds initially but then stops before completion, it indicates that the catalyst is deactivating over the course of the reaction.
-
Causality: This is a classic symptom of poisoning by the substrate or a reaction intermediate. As the reaction proceeds, the cumulative effect of the nitro group oxidizing the Pd(0) or the in situ generated aniline coordinating to the metal leads to a gradual loss of active catalyst.[1] Thermal decomposition, especially at temperatures above 100 °C, can also contribute to catalyst agglomeration (Pd black formation).[2]
-
Solution:
-
Lower the Reaction Temperature: High temperatures accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 60-80 °C), even if it requires a longer reaction time.
-
Modify the Base: The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak will result in a slow reaction, giving the catalyst more time to decompose. Screen bases like K₃PO₄, Cs₂CO₃, and KF.[3]
-
Consider a "Kicker Charge": In some industrial processes, if stalling is observed, a small additional charge of the catalyst is added to restart the reaction.[4] This can be a useful diagnostic tool, though it is not ideal for stoichiometric efficiency.
-
| Problem Symptom | Primary Suspected Cause | Recommended First Action | Reference |
| No reaction, starting materials recovered | Inactive catalyst system for nitroarenes | Switch to a Pd precatalyst with a bulky, electron-rich ligand (e.g., BrettPhos-Pd G3) | [6],[9] |
| Reaction starts, then stalls | Gradual catalyst deactivation/poisoning | Lower the reaction temperature to 80 °C or below | [2] |
| Significant Pd black formation | Catalyst agglomeration/decomposition | Improve solvent/headspace degassing; ensure inert atmosphere is maintained | [3],[5] |
| Major protodeboronation byproduct | Water- or base-induced C-B bond cleavage | Switch to anhydrous conditions with a milder base (e.g., KF) | [3] |
| Formation of amino-biaryl product | In situ reduction of the nitro group | Screen alternative phosphine ligands or solvents that are less reducing | [2] |
Table 1: Common Problems, Causes, and Recommended Actions.
Preventative Measures & Best Practices
The most effective way to deal with catalyst poisoning is to prevent it from happening.
Workflow for Reaction Setup
This diagram illustrates the key steps to ensure a robust reaction setup.
Caption: Best practices workflow for reaction setup.
-
Rigorous Inert Atmosphere: Oxygen is detrimental to many Pd(0) catalysts.[3] All manipulations, including weighing reagents and adding solvents, should ideally be performed in an inert atmosphere glovebox. If a glovebox is unavailable, use proper Schlenk line techniques.
-
Solvent Degassing: Thoroughly degas all solvents immediately before use. The most effective method is three to five cycles of "freeze-pump-thaw." Sparging with argon or nitrogen for 30-60 minutes is a viable alternative.[3]
-
Catalyst Selection: Do not use "standard" Suzuki catalysts unless they have been specifically shown to work for your substrate combination. Start with a system known for its robustness.
| Catalyst/Precatalyst | Recommended Ligand(s) | Key Advantages for Nitroarenes | Reference |
| Pd(OAc)₂ / Pd₂(dba)₃ | BrettPhos, tBuBrettPhos | Bulky, electron-rich; promotes Ar-NO₂ oxidative addition and prevents catalyst deactivation. | [6],[9] |
| PEPPSI™-IPr / PEPPSI™-SIPr | (NHC Ligands) | Strong σ-donors, thermally stable. Form robust, active catalytic species. | [8] |
| Buchwald Precatalysts (e.g., G3, G4) | XPhos, RuPhos, SPhos | Air-stable, generate the active L-Pd(0) species reliably. Excellent for challenging substrates. | [3],[8] |
Table 2: Recommended Catalyst Systems for Nitroarene Coupling.
Analytical and Diagnostic Protocols
If problems persist, advanced analysis of the reaction components may be necessary to pinpoint the poison.
Protocol 1: Identifying Elemental Poisons in Starting Materials
-
Objective: To detect non-obvious elemental impurities (e.g., sulfur, heavy metals) in the boronic acid or coupling partner that could be poisoning the catalyst.[4]
-
Methodology:
-
Take a representative sample (10-20 mg) of the suspect starting material.
-
Submit the sample for elemental analysis using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[11] This technique has part-per-billion sensitivity and can detect a wide range of potential metal and non-metal poisons.
-
Pay close attention to levels of sulfur, lead, mercury, and arsenic, which are known potent poisons.[11]
-
-
Interpretation: The presence of even low ppm levels of sulfur can be sufficient to kill a sensitive palladium catalyst. If detected, the material must be purified or re-sourced.
Protocol 2: Characterizing the "Dead" Catalyst
-
Objective: To understand the deactivation mechanism by analyzing the catalyst recovered from a failed reaction.
-
Methodology:
-
Carefully isolate the palladium-containing solids from the reaction mixture by filtration.
-
Wash thoroughly with a solvent (e.g., THF, ethyl acetate) to remove adsorbed organic material and dry under vacuum.
-
Analyze the solid using X-ray Photoelectron Spectroscopy (XPS) .[12][13] This surface-sensitive technique can determine the oxidation state of the palladium (distinguishing between active Pd(0) and inactive Pd(II)) and identify poisons adsorbed on the surface.[13]
-
Analysis by Transmission Electron Microscopy (TEM) can reveal the morphology of the palladium particles, confirming if sintering and agglomeration into large, inactive nanoparticles has occurred.[13]
-
| Analytical Technique | Information Provided | Implication for Catalyst Poisoning | Reference |
| ICP-MS | Quantitative elemental composition of reagents | Identifies inorganic/elemental poisons (S, Pb, Hg, etc.) in starting materials. | [11] |
| XPS | Surface elemental composition and oxidation states | Confirms oxidation of Pd(0) to Pd(II); can detect adsorbed poisons (e.g., sulfur, nitrogen species). | [12],[13] |
| TEM / SEM | Particle size, morphology, and dispersion | Visual evidence of catalyst sintering/agglomeration into inactive palladium black. | [13] |
| GC-MS / LC-MS | Analysis of organic components in the reaction mixture | Identifies and quantifies side products (e.g., protodeboronation, reduced nitro-compound). | [3] |
Table 3: Analytical Techniques for Advanced Diagnosis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Catalyst Poisoning Testing [intertek.com]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. researchgate.net [researchgate.net]
Improving solubility of 2,3-Difluoro-5-nitrophenylboronic acid in reaction media
Technical Support Center
Topic: Improving the Solubility of 2,3-Difluoro-5-nitrophenylboronic Acid in Reaction Media
Welcome to the technical support guide for handling this compound. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to address one of the most common challenges encountered with this reagent: poor solubility. As a highly functionalized building block crucial in pharmaceutical and materials science research, ensuring its effective dissolution is paramount for successful reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: Why am I struggling to dissolve this compound in my reaction?
A: The solubility challenges with this molecule arise from its specific chemical structure. Unlike simple phenylboronic acid, which is soluble in many polar organic solvents[1][2], the 2,3-difluoro-5-nitro substitution pattern introduces strong electron-withdrawing groups. This results in:
-
High Polarity: The nitro (NO₂) and fluoro (F) groups significantly increase the molecule's polarity.
-
Strong Intermolecular Forces: The potential for strong dipole-dipole interactions and hydrogen bonding (via the boronic acid hydroxyl groups) can lead to high crystal lattice energy, making the solid state very stable and difficult to break down into a solution.
-
Acidic Nature: The electron-withdrawing groups increase the Lewis acidity of the boron atom and the Brønsted acidity of the B(OH)₂ protons, influencing how it interacts with basic reagents.
Q2: What is the best initial solvent choice for a Suzuki-Miyaura coupling with this boronic acid?
A: There is no single "best" solvent, as the optimal choice depends on your coupling partner and reaction conditions. However, a logical starting point is a polar, aprotic solvent, often in combination with water. Water is frequently added to dissolve the inorganic base required to activate the boronic acid[3].
A recommended approach is to start with solvents like 1,4-Dioxane , Tetrahydrofuran (THF) , or N,N-Dimethylformamide (DMF) , with 10-20% (v/v) water. Toluene is also a common choice, particularly for reactions that require higher temperatures, though it will necessitate a biphasic system with water[4].
Q3: How does my choice of base impact the solubility of the boronic acid?
A: The base is not just a catalyst activator; it is a critical component of the solubility equation. The primary role of the base in a Suzuki-Miyaura coupling is to react with the boronic acid to form a more nucleophilic boronate salt (e.g., [ArB(OH)₃]⁻ or [ArB(OR)(OH)₂]⁻)[5][6]. This transformation is key:
-
Boronate Formation: The formation of the anionic boronate species can dramatically alter the compound's solubility.
-
Base Solubility: The solubility of the base itself is crucial. An insoluble base like potassium carbonate (K₂CO₃) may require an aqueous co-solvent to be effective[7][8]. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often exhibit better solubility in organic solvents and can be more effective in less aqueous or anhydrous conditions[9].
-
Reaction Homogeneity: A well-chosen base-solvent combination promotes a more homogeneous reaction mixture, which can significantly improve reaction rates and reproducibility.
Q4: My reaction is biphasic (e.g., Toluene/Water). How can I ensure the boronic acid participates effectively?
A: In biphasic systems, poor solubility of the boronic acid or its boronate salt in the organic phase is a common failure point. The solution is often to employ a Phase-Transfer Catalyst (PTC) . A PTC, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the water-soluble boronate anion into the organic phase where the palladium catalyst and the (typically organic-soluble) aryl halide reside[10][11][12]. This dramatically increases the concentration of the reactive species in the correct phase, accelerating the reaction.
Q5: Can I just increase the temperature to dissolve everything?
A: While increasing temperature is a standard method to enhance solubility and reaction rates[13], it comes with significant trade-offs, especially for functionalized boronic acids:
-
Pros: Improved solubility of all components and potentially faster catalytic turnover.
-
Cons:
-
Protodeboronation: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), a side reaction that is often accelerated at higher temperatures, leading to yield loss[14].
-
Reagent/Catalyst Decomposition: The stability of your coupling partner, palladium catalyst, or ligands may be compromised at elevated temperatures[15].
-
Side Reactions: Higher temperatures can promote undesired side reactions, reducing the purity of the final product.
-
Temperature should be optimized carefully, typically starting at a moderate temperature (e.g., 70-80 °C) and only increasing if solubility and conversion issues persist[16].
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows for systematically overcoming solubility issues.
Guide 1: Systematic Solvent & Base Screening
When initial attempts fail, a systematic approach is more efficient than random guessing. This protocol allows for the rapid screening of conditions on a small scale.
Objective: To identify a suitable solvent and base combination that dissolves this compound and is compatible with the reaction.
Protocol:
-
Setup: In separate small vials (e.g., 1 mL HPLC vials), add ~2-3 mg of this compound.
-
Solvent Addition: To each vial, add 0.5 mL of a different solvent system. Test the systems outlined in the table below.
-
Base Addition: Add a stoichiometric equivalent (relative to the boronic acid) of the chosen base to each vial.
-
Observation (Room Temp): Agitate the vials (e.g., vortex) for 2 minutes. Observe and record the degree of dissolution (e.g., clear solution, partial suspension, no change).
-
Observation (Elevated Temp): Place the vials in a heating block at 60 °C for 10 minutes. Agitate and record observations again.
Table 1: Suggested Solvent & Base Screening Matrix
| Entry | Organic Solvent (0.5 mL) | Base (1.0-1.5 eq.) | Observation (RT) | Observation (60 °C) |
| 1 | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | ||
| 2 | 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | ||
| 3 | DMF / H₂O (4:1) | K₂CO₃ | ||
| 4 | Toluene / H₂O (4:1) | K₃PO₄ | ||
| 5 | 2-MeTHF | Cs₂CO₃ | ||
| 6 | Acetonitrile / H₂O (4:1) | K₂CO₃ |
Causality: This screen efficiently tests the interplay between solvent polarity and the nature of the base. K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃ in less polar solvents or under conditions with minimal water[7][8]. DMF is a highly polar solvent that can be very effective at dissolving polar reagents[16].
Guide 2: Implementing Phase-Transfer Catalysis (PTC)
If a biphasic system like Toluene/Water is necessary (e.g., for cost, safety, or compatibility with the coupling partner), but solubility is poor, this protocol is the next logical step.
Objective: To perform a Suzuki-Miyaura coupling using a phase-transfer catalyst to shuttle the boronate from the aqueous to the organic phase.
Protocol:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
Solvent Addition: Add the organic solvent (e.g., Toluene).
-
Reagent Solution Prep: In a separate vial, dissolve the base (e.g., K₃PO₄, 2.0 eq.) in water.
-
Boronic Acid Addition: Add this compound (1.2 eq.) to the aqueous base solution. Stir until it dissolves to form the boronate salt. It may not fully dissolve until heated.
-
Reaction Assembly: Add the aqueous boronate solution to the reaction vessel containing the organic phase.
-
Heating & Monitoring: Heat the biphasic mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Trustworthiness: This protocol is self-validating. A successful reaction under these conditions, where a reaction without the PTC fails or is sluggish, directly confirms that the phase-transfer mechanism was the key to overcoming the solubility barrier[12].
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for troubleshooting solubility.
Part 3: Advanced Strategies & Visual Summaries
Alternative Reagent: Using the Pinacol Boronate Ester
If solubility of the boronic acid remains intractable, or if the compound is prone to protodeboronation, converting it to its neopentyl glycol or pinacol boronate ester is a highly effective strategy[3].
-
Enhanced Solubility: These esters are significantly less polar and more hydrophobic than the parent boronic acid, leading to excellent solubility in common organic solvents like THF, Dioxane, and Toluene.
-
Increased Stability: Boronate esters are more stable and less susceptible to premature decomposition[17].
-
Slow Release Mechanism: In the presence of water and base, the ester slowly hydrolyzes to generate the active boronic acid/boronate in situ. This can maintain a low, steady concentration of the reactive species, often suppressing side reactions[17].
Diagram 2: Mechanism of Phase-Transfer Catalysis
Caption: Role of a PTC in a biphasic Suzuki reaction.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix | MDPI [mdpi.com]
- 14. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Minimizing homocoupling of 2,3-Difluoro-5-nitrophenylboronic acid
Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and minimizing the homocoupling of 2,3-Difluoro-5-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following FAQs and troubleshooting guides are designed to provide both theoretical understanding and actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling of this compound, and why is it a problem?
A: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where the boronic acid reagent reacts with itself to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 2,2',3,3'-tetrafluoro-5,5'-dinitrobiphenyl. This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the starting boronic acid, leading to a lower yield of the desired cross-coupled product.
-
Purification Challenges: The homocoupled byproduct often has similar polarity and chromatographic behavior to the desired product, making purification difficult and time-consuming.
-
Stoichiometric Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometric ratio with the coupling partner, which can further impede the reaction progress.
The strong electron-withdrawing nature of the two fluorine atoms and the nitro group on the phenyl ring makes this compound particularly susceptible to side reactions like homocoupling and protodeboronation.
Q2: What are the primary mechanisms that lead to the homocoupling of this boronic acid?
A: The homocoupling of arylboronic acids can proceed through several mechanistic pathways, which are often influenced by the specific reaction conditions:
-
Oxidative Coupling: This is one of the most common pathways, where two molecules of the boronic acid are oxidatively coupled at the palladium center. The presence of oxygen in the reaction mixture can significantly promote this pathway by re-oxidizing the Pd(0) catalyst to the active Pd(II) state.
-
Reductive Elimination from a Diarylpalladium(II) Complex: A diarylpalladium(II) intermediate, formed from the sequential transmetalation of two boronic acid molecules to the palladium center, can undergo reductive elimination to yield the homocoupled product.
-
Base-Induced Decomposition: Certain bases, especially stronger ones, can promote the decomposition of the boronic acid, which can then lead to homocoupling.
-
Disproportionation: In some cases, arylboronic acids can undergo disproportionation to form the corresponding borinic acid and boric acid, with the former being highly reactive towards homocoupling.
The electron-deficient nature of this compound can make it more susceptible to certain of these pathways, particularly those involving oxidative processes.
Q3: How does the purity and storage of this compound affect homocoupling?
A: The purity and proper storage of boronic acids are critical for successful cross-coupling reactions. Impurities or degradation products can significantly promote homocoupling.
-
Anhydrides and Boroxines: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. While boroxines are generally competent in Suzuki-Miyaura couplings, their reactivity can differ from the free boronic acid, and their presence can complicate stoichiometry.
-
Oxidative Degradation: Exposure to air and light can lead to oxidative degradation of the boronic acid, which can generate species that promote homocoupling.
-
Hydrolytic Instability: While generally stable, prolonged exposure to moisture can lead to protodeboronation, where the C-B bond is cleaved to yield the corresponding arene (1,2-difluoro-4-nitrobenzene). This not only reduces the amount of active boronic acid but the resulting impurities can interfere with the catalytic cycle.
Best Practices for Storage:
-
Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).
-
Keep in a cool, dark, and dry place. A desiccator or glovebox is ideal.
-
For long-term storage, consider refrigeration or freezing, but allow the container to warm to room temperature before opening to prevent condensation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: High levels of homocoupling byproduct observed by LC-MS or TLC.
This is the most common issue when working with electron-deficient boronic acids. The following troubleshooting steps are organized from the simplest to the most involved.
Caption: A systematic workflow for troubleshooting high levels of homocoupling.
1. Ensure a Rigorously Inert Atmosphere:
-
Rationale: Oxygen is a known culprit in promoting the oxidative homocoupling of boronic acids.
-
Action:
-
Degas your solvent thoroughly. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, sparging with argon or nitrogen for 30-60 minutes can be sufficient.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.
-
2. Re-evaluate Your Choice of Base:
-
Rationale: Strong bases can accelerate the decomposition of electron-deficient boronic acids. Weaker, non-nucleophilic bases are often preferred.
-
Action:
-
If you are using a strong base like NaOH, KOH, or Cs2CO3, consider switching to a weaker inorganic base.
-
Potassium phosphate (K3PO4) is an excellent choice as it is generally effective at promoting transmetalation while minimizing base-induced side reactions.
-
Fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, as the fluoride anion can activate the boronic acid towards transmetalation without being overly harsh.
-
3. Optimize the Palladium Catalyst and Ligand System:
-
Rationale: The ligand on the palladium catalyst plays a crucial role in balancing the rates of the desired cross-coupling and the undesired homocoupling. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands are often superior. These ligands promote the reductive elimination of the desired product over side reactions.
-
Action:
-
Avoid using ligandless palladium sources or simple phosphine ligands like PPh3, as these can be less effective at preventing homocoupling with challenging substrates.
-
Employ modern, well-defined palladium pre-catalysts that incorporate bulky, electron-rich biarylphosphine ligands.
-
| Ligand | Catalyst System Example | Key Advantages for This Substrate |
| SPhos | SPhos Pd G3 | Promotes rapid reductive elimination, often effective at low catalyst loadings. |
| XPhos | XPhos Pd G3 | Highly active for a broad range of substrates, including electron-deficient ones. |
| RuPhos | RuPhos Pd G3 | Excellent for sterically hindered and electron-deficient partners. |
4. Control the Reaction Temperature:
-
Rationale: Higher temperatures can increase the rate of all reactions, including homocoupling and protodeboronation.
-
Action:
-
Start with a lower reaction temperature (e.g., room temperature or 40-60 °C) and monitor the reaction progress.
-
Only increase the temperature if the reaction is sluggish. A temperature screen is often a worthwhile optimization step.
-
5. Implement Slow Addition of the Boronic Acid:
-
Rationale: Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.
-
Action:
-
Instead of adding the this compound as a solid at the beginning of the reaction, dissolve it in a small amount of the reaction solvent and add it slowly over a period of 1-2 hours using a syringe pump.
-
Issue 2: Significant Protodeboronation is Occurring.
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. For your substrate, this would result in the formation of 1,2-difluoro-4-nitrobenzene.
Caption: A decision tree for minimizing protodeboronation.
1. Minimize Water Content:
-
Rationale: Protodeboronation is often promoted by the presence of water, especially in combination with a base.
-
Action:
-
Use anhydrous solvents.
-
If using a hydrated base (e.g., K3PO4·H2O), be aware of the water being introduced.
-
Ensure all glassware is scrupulously dried.
-
2. Choose the Base Carefully:
-
Rationale: As with homocoupling, the choice of base is critical. Strong bases in aqueous media are particularly problematic.
-
Action:
-
Avoid hydroxide bases (NaOH, KOH) if possible.
-
Use K3PO4, CsF, or KF in an anhydrous solvent system.
-
3. Avoid Prolonged Reaction Times and High Temperatures:
-
Rationale: The longer the boronic acid is exposed to basic, protic conditions, the more likely it is to undergo protodeboronation.
-
Action:
-
Monitor the reaction by a suitable technique (TLC, LC-MS) and work it up as soon as the starting material is consumed.
-
Do not let reactions run unnecessarily overnight if they are complete in a few hours.
-
Experimental Protocol: A Recommended Starting Point
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (or triflate) partner (1.0 equiv)
-
SPhos Pd G3 catalyst (1-2 mol%)
-
K3PO4 (potassium phosphate), finely ground and dried (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane or toluene/water (e.g., 10:1)
Procedure:
-
Preparation: To an oven-dried reaction vessel, add the aryl halide, K3PO4, and the SPhos Pd G3 catalyst.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen (repeat this three times).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Boronic Acid Addition: In a separate vial, dissolve the this compound in a minimum amount of the degassed solvent. Add this solution to the reaction mixture. For particularly problematic cases, add this solution dropwise over 1 hour using a syringe pump.
-
Reaction: Stir the mixture at the desired temperature (start with 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Stability of 2,3-Difluoro-5-nitrophenylboronic acid under basic conditions
A Guide to Understanding and Managing Stability in Basic Conditions
Welcome to the technical support center for 2,3-Difluoro-5-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this electron-deficient boronic acid, particularly under the basic conditions frequently employed in cross-coupling reactions. As Senior Application Scientists, we aim to provide not only troubleshooting solutions but also the underlying scientific principles to empower you in your experimental design.
Understanding the Challenge: The Nature of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure, characterized by two electron-withdrawing fluorine atoms and a nitro group, renders it highly electron-deficient. This electronic nature is a double-edged sword: while it can enhance reactivity in certain transformations, it also significantly increases its susceptibility to degradation, especially under basic conditions.
The primary pathway for the decomposition of arylboronic acids under basic conditions is protodeboronation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This undesired side reaction consumes the boronic acid, leading to reduced yields of the desired product and the formation of 1,2-difluoro-4-nitrobenzene as a byproduct.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?
A1: Low yields are a frequent challenge with this substrate and can often be attributed to its instability under basic conditions.[3][4] The primary cause is likely protodeboronation, which is accelerated by the electron-withdrawing groups on the phenyl ring.[3][5] Other contributing factors can include:
-
Choice of Base: Strong bases can significantly increase the rate of protodeboronation.[6]
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can promote degradation.[6]
-
Presence of Water: Aqueous basic conditions are known to facilitate protodeboronation.[1][3]
-
Catalyst System: The choice of palladium catalyst and ligand can influence the relative rates of the desired coupling and the undesired decomposition.
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium plays a crucial role in the stability of arylboronic acids. In a basic solution, this compound exists in equilibrium between its neutral trigonal form and an anionic tetrahedral boronate species.[7] The formation of the boronate anion, which is favored at higher pH, is often implicated in the increased rate of protodeboronation for electron-deficient systems.[3]
Q3: What are the visible signs of degradation in my reaction?
A3: While visual cues can be subtle, you might observe the formation of a byproduct, 1,2-difluoro-4-nitrobenzene, which can be detected by analytical techniques such as TLC, LC-MS, or GC-MS. In some cases, a change in the reaction mixture's color or the appearance of unforeseen impurities in your crude NMR spectrum can indicate decomposition.
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is critical to maintain the integrity of this reagent. It should be stored in a cool, dry place, away from moisture and light.[8][9] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.[10]
Troubleshooting Guide: A Problem-Solution Approach
This section provides a structured approach to troubleshooting common issues encountered when using this compound in basic media.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Protodeboronation of the boronic acid. [4] | - Use a milder base: Consider switching from strong bases like NaOH or KOH to milder options such as K₂CO₃ or K₃PO₄.[6] - Lower the reaction temperature: Run the reaction at the lowest effective temperature. - Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.[6] |
| Suboptimal solvent system. | - Consider anhydrous or less aqueous conditions: While some water is often necessary for Suzuki couplings, minimizing its content can reduce the rate of protodeboronation. - Screen different solvents: Toluene, dioxane, or THF with minimal water can be effective. | |
| Inconsistent Results | Variability in reagent quality. | - Check the purity of the boronic acid: Use a fresh batch or purify the existing stock. - Ensure proper storage: Store the boronic acid under inert gas and in a desiccator.[10][11] |
| Oxygen sensitivity. | - Degas all solvents thoroughly: Use techniques like freeze-pump-thaw or sparging with an inert gas.[4] - Maintain an inert atmosphere: Run the reaction under a positive pressure of nitrogen or argon. | |
| Formation of Side Products | Homocoupling of the boronic acid. | - Optimize catalyst and ligand: Some ligand systems are more prone to promoting homocoupling. Screening different phosphine ligands can be beneficial. - Use the correct stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling. |
| Formation of 1,2-difluoro-4-nitrobenzene. | - This is the product of protodeboronation. Address this by following the recommendations for minimizing this side reaction (milder base, lower temperature, etc.). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimizing your reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Assessing the Stability of this compound under Your Reaction Conditions
This protocol helps you determine the rate of decomposition of the boronic acid under your specific reaction conditions.
Materials:
-
This compound
-
Internal standard (e.g., a stable aromatic compound with a distinct NMR or LC-MS signal)
-
Your chosen base and solvent system
-
NMR tubes or HPLC vials
Procedure:
-
Prepare a stock solution of this compound and the internal standard in your chosen solvent.
-
In a separate vial, prepare your basic solution.
-
At time zero, mix the boronic acid solution with the basic solution at your intended reaction temperature.
-
At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the aliquot by adding it to a vial containing a dilute acidic solution (e.g., 1M HCl) to stop the degradation.
-
Analyze the quenched aliquots by ¹H NMR or LC-MS.
-
Quantify the amount of remaining this compound relative to the internal standard at each time point.
-
Plot the concentration of the boronic acid versus time to determine its half-life under your reaction conditions.
Visualizing the Degradation Pathway and Troubleshooting Logic
Caption: The competing pathways for this compound under basic conditions.
Caption: A decision tree for troubleshooting low yields in Suzuki couplings with the title compound.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound CAS#: 957060-82-1 [m.chemicalbook.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. uwaterloo.ca [uwaterloo.ca]
Validation & Comparative
A Comparative Guide to the NMR Analysis of 2,3-Difluoro-5-nitrophenylboronic Acid Coupling Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds. The use of electronically complex substrates, such as 2,3-Difluoro-5-nitrophenylboronic acid, is increasingly common in the synthesis of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the nitro group and the two fluorine atoms significantly influences the reactivity of the boronic acid and the spectroscopic properties of the resulting biaryl products. Consequently, robust and unambiguous analytical characterization of these products is not merely a procedural step but a critical component of ensuring synthetic success and downstream applicability.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the characterization of coupling products derived from this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to make informed analytical decisions.
The Power of Multi-Nuclear NMR in Characterizing Fluorinated Biaryls
NMR spectroscopy is unparalleled in its ability to provide detailed structural elucidation of organic molecules in solution. For the products of Suzuki couplings with this compound, a multi-nuclear approach utilizing ¹H, ¹³C, ¹⁹F, and even ¹¹B NMR is essential for unambiguous structure confirmation and purity assessment.
¹H NMR: A Window into Aromatic Substitution Patterns
The ¹H NMR spectrum provides the initial fingerprint of the coupled product. The protons on the 2,3-difluoro-5-nitrophenyl ring exhibit characteristic shifts and coupling patterns that are highly sensitive to the newly formed biaryl linkage.
-
Expected Spectral Features: In a typical coupling product, the protons on the 2,3-difluoro-5-nitrophenyl moiety will appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the nitro group and the aromatic ring currents. The coupling patterns will be complex, showing both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. For instance, the proton at the 6-position will likely appear as a doublet of doublets or a more complex multiplet due to coupling with the adjacent fluorine at the 2-position and the proton at the 4-position.
-
Causality in Interpretation: The magnitude of the H-F coupling constants is diagnostic. A typical ortho H-F coupling (³JHF) is in the range of 6-10 Hz, while a meta coupling (⁴JHF) is smaller, around 2-4 Hz. Observing these couplings confirms the relative positions of the protons and fluorine atoms on the ring.
¹⁹F NMR: The Definitive Tool for Fluorinated Aromatics
Given the presence of two fluorine atoms, ¹⁹F NMR is an indispensable tool. The high sensitivity of the ¹⁹F nucleus and its wide chemical shift range make it ideal for both structural confirmation and quantitative analysis.[1][2]
-
High Sensitivity and Dispersion: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in high receptivity for NMR experiments.[1] The chemical shifts in ¹⁹F NMR span a very wide range (over 800 ppm), which minimizes the likelihood of signal overlap, a common challenge in ¹H NMR.[1]
-
Structural Insights: The chemical shifts of the two fluorine atoms in the 2,3-difluoro-5-nitrophenyl moiety will be distinct and highly sensitive to their chemical environment. Upon Suzuki coupling, the formation of the new C-C bond will induce a change in the electronic environment, leading to predictable shifts in the ¹⁹F spectrum compared to the starting boronic acid. The observation of fluorine-fluorine coupling (JFF) can also provide valuable structural information.
-
Quantitative Analysis (qNMR): ¹⁹F NMR is exceptionally well-suited for quantitative applications.[3] The lack of background signals in most samples and the wide chemical shift dispersion allow for accurate integration of signals corresponding to the starting material and product, enabling real-time reaction monitoring and accurate determination of conversion and yield.[4][5]
¹³C and ¹¹B NMR: Completing the Structural Puzzle
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides crucial information about the carbon skeleton. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz, which are unmistakable signatures of fluorination. The carbon bearing the nitro group will also be significantly deshielded.
-
¹¹B NMR: Although often broadened due to quadrupolar relaxation, the ¹¹B NMR spectrum can confirm the consumption of the boronic acid starting material. Boronic acids typically show a broad signal around 28-33 ppm. The disappearance of this signal is a clear indicator of reaction completion.
Comparative Performance Analysis: NMR vs. Alternative Techniques
While NMR provides unparalleled structural detail, a comprehensive analytical workflow often benefits from orthogonal techniques. The choice of method should be guided by the specific analytical question being asked.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, quantitative purity. | Unambiguous structure elucidation, identification of isomers and impurities, inherently quantitative.[6] | Lower sensitivity than MS, requires larger sample amounts, can be more time-consuming for initial setup. |
| LC-MS/GC-MS | Molecular weight of product and fragments, retention time, purity assessment. | High sensitivity, requires minimal sample, rapid confirmation of product formation, excellent for impurity profiling.[7] | Does not provide detailed structural information on its own, isomers may not be distinguishable, quantitation can be more complex.[8] |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Provides unambiguous molecular formula, extremely high mass accuracy. | Provides no information on atomic connectivity or stereochemistry. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, provides a quick check for key functional groups (e.g., C-NO₂). | Provides limited structural information, not suitable for complex mixture analysis. |
Workflow Logic: An Integrated Approach
A robust analytical workflow leverages the strengths of each technique.
Caption: An integrated analytical workflow for Suzuki coupling product validation.
Experimental Protocols: A Self-Validating System
The trustworthiness of analytical data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, with built-in checks and justifications for key steps.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Causality: This protocol uses a standard palladium catalyst and base combination effective for coupling electron-deficient boronic acids. The choice of a dioxane/water solvent system aids in the solubility of both the organic substrates and the inorganic base.
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5-10 mL).
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: NMR Sample Preparation and Data Acquisition
Causality: The choice of deuterated solvent is critical. Acetone-d₆ or DMSO-d₆ are often preferred for polar, nitro-containing aromatics due to their excellent solvating power. For quantitative NMR, the selection of a suitable internal standard is paramount to ensure accuracy. The standard must have signals that do not overlap with the analyte, be stable, and not react with the sample.[9][10]
-
Sample Preparation (Qualitative): Dissolve ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Sample Preparation (Quantitative ¹⁹F NMR): Accurately weigh ~10 mg of the crude reaction mixture and ~5 mg of an internal standard (e.g., trifluorotoluene or another fluorinated compound with a known purity and non-overlapping signals) into a vial. Dissolve the mixture in a known volume of a suitable solvent (deuterated solvent is not strictly necessary for ¹⁹F qNMR if an external lock is used).
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F spectrum, often with proton decoupling. For quantitative measurements, ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to allow for full magnetization recovery.[2]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, a larger number of scans will be required.
-
2D NMR Acquisition: For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range). For complex fluorinated compounds, ¹H-¹⁹F HETCOR or other fluorine-based 2D experiments can be invaluable.[11]
Data Presentation and Interpretation: A Case Study
Hypothetical Product: 2,3-Difluoro-5-nitro-1,1'-biphenyl
Table 1: Predicted NMR Data for 2,3-Difluoro-5-nitro-1,1'-biphenyl
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Key Couplings (Hz) |
| ¹H | H-4 | ~8.2 | ddd | J(H4,H6), J(H4,F2), J(H4,F3) |
| H-6 | ~8.0 | ddd | J(H6,H4), J(H6,F2) | |
| H-2', H-6' | ~7.6 | m | ||
| H-3', H-4', H-5' | ~7.4 | m | ||
| ¹⁹F | F-2 | -130 to -140 | dd | J(F2,F3), J(F2,H4) |
| F-3 | -145 to -155 | dd | J(F3,F2), J(F3,H4) | |
| ¹³C | C-1 | ~135 (t) | ||
| C-2 | ~150 (dd) | ¹J(CF) ~250 | ||
| C-3 | ~152 (dd) | ¹J(CF) ~250 | ||
| C-4 | ~120 (dd) | |||
| C-5 | ~148 | |||
| C-6 | ~118 (d) |
Note: These are estimated values. Actual chemical shifts and coupling constants can vary depending on the solvent and the specific coupling partner.
Conclusion: Towards a More Robust Analytical Science
The successful synthesis and development of novel chemical entities based on scaffolds like this compound demand a sophisticated and multi-faceted analytical approach. While techniques like LC-MS are invaluable for rapid screening and impurity detection, NMR spectroscopy remains the gold standard for definitive structural elucidation and robust quantification. By understanding the principles of multi-nuclear NMR and the causality behind experimental choices, researchers can generate high-quality, trustworthy data. An integrated workflow, leveraging the complementary strengths of both NMR and mass spectrometry, provides the most comprehensive and self-validating characterization of these complex and valuable molecules, ultimately accelerating the pace of innovation in chemical and pharmaceutical research.
References
- 1. 3-NITROBIPHENYL(2113-58-8) 1H NMR spectrum [chemicalbook.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. (3,5-DIFLUORO-2-HYDROXY-PHENYL)BORONIC ACID(1150114-51-4) 13C NMR spectrum [chemicalbook.com]
- 4. NMR spectroscopy goes mobile: Using NMR as process analytical technology at the fume hood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 11. rsc.org [rsc.org]
A Comparative Guide to the Synthesis and Characterization of Biaryl Compounds Derived from 2,3-Difluoro-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1] 2,3-Difluoro-5-nitrophenylboronic acid stands as a valuable building block for this purpose, offering a unique combination of electronic features that can influence molecular interactions and metabolic stability. This guide provides a comprehensive analysis of the synthesis of biaryl compounds from this precursor, with a focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind experimental protocols, present comparative data, and offer insights into the characterization of the resulting products.
The Strategic Advantage of the 2,3-Difluoro-5-nitro Phenyl Moiety
The 2,3-difluoro substitution pattern, coupled with a nitro group at the 5-position, imparts a distinct electronic profile to the phenyl ring. The two fluorine atoms, being highly electronegative, act as potent electron-withdrawing groups through inductive effects. This is complemented by the strong electron-withdrawing resonance and inductive effects of the nitro group. This electron-deficient nature of the aromatic ring can significantly influence the reactivity of the boronic acid in cross-coupling reactions and modulate the properties of the final biaryl product.
Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide.
Experimental Protocol: Synthesis of 2,3-Difluoro-5-nitro-1,1'-biphenyl
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with bromobenzene to yield 2,3-Difluoro-5-nitro-1,1'-biphenyl.
Materials:
-
This compound (1.2 mmol)
-
Bromobenzene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, bromobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand such as PPh₃ is a common and effective catalyst system for Suzuki couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-deficient boronic acids, more electron-rich and bulky phosphine ligands like SPhos or XPhos may offer improved yields.[3]
-
Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[2] Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings. Other bases like cesium carbonate or potassium phosphate can be used, especially for more challenging couplings.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene and water is often employed. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the base and facilitates the formation of the active boronate species.
Comparative Performance and Characterization
While a direct, side-by-side comparative study for this compound is not extensively documented in the literature, we can infer its performance based on the electronic properties of the substituents.
| Boronic Acid Derivative | Electronic Nature of Substituents | Expected Reactivity in Suzuki Coupling | Potential Challenges |
| This compound | Strongly electron-withdrawing | Generally good, but may require more forcing conditions or specialized catalysts. | Increased susceptibility to protodeboronation under strongly basic conditions. |
| 2-Nitrophenylboronic acid | Strongly electron-withdrawing | Similar to the title compound, requires careful optimization. | Prone to side reactions if not handled under inert conditions.[4] |
| 2,5-Difluorophenylboronic acid | Moderately electron-withdrawing | Generally robust and high-yielding. | Ortho-fluorine can influence the dihedral angle of the resulting biaryl.[5] |
| Phenylboronic acid | Neutral | High reactivity, often used as a benchmark. | Lacks the modulating effects of electron-withdrawing groups. |
Characterization of 2,3-Difluoro-5-nitro-1,1'-biphenyl
The synthesized biaryl compound, 2,3-Difluoro-5-nitro-1,1'-biphenyl, can be thoroughly characterized using a suite of spectroscopic and analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show signals in the aromatic region, with coupling patterns influenced by the fluorine atoms and the substitution on the second phenyl ring.
-
¹³C NMR: The carbon NMR will reveal the number of unique carbon environments. The carbons attached to fluorine will appear as doublets due to C-F coupling.
-
¹⁹F NMR: This is a highly informative technique for fluorinated compounds. The spectrum will show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts providing information about their electronic environment.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass of the molecule, thereby verifying its elemental composition.
Conclusion and Future Perspectives
This compound is a versatile and valuable reagent for the synthesis of complex biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for its incorporation into a wide range of molecular scaffolds. While the electron-deficient nature of this boronic acid may necessitate careful optimization of reaction conditions, the resulting products hold significant promise in the fields of medicinal chemistry and materials science due to the unique properties conferred by the fluoro and nitro substituents. Further exploration of alternative coupling partners and the biological evaluation of the synthesized compounds will undoubtedly continue to be a fruitful area of research.
References
A Comparative Guide to the Reactivity of Difluoro-Nitrophenyl Boronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of highly functionalized phenyl rings is a cornerstone of modern medicinal chemistry and materials science. Difluoro-nitrophenyl boronic acids are valuable building blocks, offering a unique combination of electronic properties conferred by the strongly electron-withdrawing nitro and fluoro groups. However, the isomeric placement of these substituents dramatically influences the reactivity of the boronic acid in crucial C-C bond-forming reactions like the Suzuki-Miyaura coupling.
This guide provides an in-depth comparison of the reactivity of two key isomers: 3,5-difluoro-2-nitrophenylboronic acid and 3,5-difluoro-4-nitrophenylboronic acid . While direct head-to-head comparative studies under identical conditions are not extensively documented in the literature, this guide synthesizes established chemical principles and data from analogous systems to provide a robust framework for understanding and predicting their behavior. We will delve into the mechanistic underpinnings of their reactivity, present a detailed experimental protocol for their use, and offer data-driven insights to guide your synthetic strategy.
The Decisive Role of Isomeric Position: Steric Hindrance vs. Electronic Effects
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the efficiency of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[1][2] This step is highly sensitive to both the electronic nature of the aryl ring and the steric environment around the boronic acid moiety.
For nitrophenylboronic acid isomers, a general reactivity trend is well-established: para > meta >> ortho .[3] This trend is a direct consequence of the interplay between two dominant factors:
-
Steric Hindrance: The bulky nitro group at the ortho position (as in 3,5-difluoro-2-nitrophenylboronic acid) physically obstructs the approach of the palladium catalyst complex to the boron center.[4] This steric clash significantly raises the activation energy of the transmetalation step, thereby slowing down the overall reaction rate and often leading to lower yields.[3][5]
-
Electronic Effects: The nitro group is a potent electron-withdrawing group, acting through both inductive (-I) and mesomeric (-M) effects.[4][6] This electron-withdrawing nature decreases the nucleophilicity of the carbon atom attached to boron, which can decelerate the transmetalation step.[3] While this effect is present in all isomers, its impact is often overshadowed by the severe steric hindrance in the ortho isomer. The two fluorine atoms further enhance the electron-deficient nature of the ring, making these substrates generally more challenging to couple than their non-fluorinated counterparts.[7]
Based on these principles, 3,5-difluoro-4-nitrophenylboronic acid (the para-nitro isomer) is predicted to be significantly more reactive than 3,5-difluoro-2-nitrophenylboronic acid (the ortho-nitro isomer). The remote position of the nitro group in the para isomer minimizes steric hindrance, allowing for a much more facile transmetalation.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Molecules Derived from 2,3-Difluoro-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitro groups into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. Phenylboronic acids, versatile intermediates in organic synthesis, serve as a valuable platform for the construction of diverse molecular architectures. This guide provides a comprehensive comparison of the potential biological activities of molecules derived from a particularly promising, yet underexplored, starting material: 2,3-Difluoro-5-nitrophenylboronic acid.
While direct experimental data on derivatives of this specific scaffold is emerging, this guide will leverage structure-activity relationship (SAR) studies of closely related fluorinated and nitrated phenylboronic acid derivatives to project and compare their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. By examining the influence of the unique substitution pattern of this compound, we aim to provide a predictive framework for researchers engaged in the design and synthesis of novel therapeutic candidates.
The this compound Scaffold: A Rationale for its Potential in Drug Discovery
The this compound scaffold presents a unique combination of functionalities that can be advantageous in drug design.
-
Difluoro Substitution: The presence of two fluorine atoms in the ortho and meta positions can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable interactions with biological targets.[1]
-
Nitro Group: The nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding and other non-covalent interactions within a biological target's active site.[2] Furthermore, nitroaromatic compounds are known prodrugs that can be bioreduced in hypoxic environments, a characteristic often exploited in the design of anticancer and antimicrobial agents.
-
Boronic Acid Moiety: The boronic acid group is a versatile functional handle for various coupling reactions, most notably the Suzuki-Miyaura cross-coupling, enabling the synthesis of a wide array of biaryl and heterocyclic derivatives.[3][4][5][6][7][8] Boronic acids themselves can also act as reversible covalent inhibitors of serine proteases and other enzymes.[9]
This strategic combination of substituents suggests that derivatives of this compound could exhibit a range of interesting biological activities.
Comparative Biological Activities: A Predictive Analysis
Based on the known activities of analogous compounds, we can project the potential biological activities of molecules derived from this compound.
Anticancer Activity
Fluorinated and nitrated organic molecules are prevalent in anticancer drug discovery.[10] The introduction of a trifluoromethyl group, for instance, has been shown to enhance the bioavailability of potential anticancer compounds.[3] Similarly, many nitro-containing compounds exhibit significant antitumor properties.[10]
Hypothesized Activity of Derivatives:
Derivatives of this compound, particularly biaryl compounds synthesized via Suzuki-Miyaura coupling, are predicted to exhibit cytotoxic activity against various cancer cell lines. The difluoro and nitro substitutions could enhance cell permeability and interactions with intracellular targets.
Comparative Data from Analogous Compounds:
| Compound Class | Example Structure | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Fluorinated β-lactams | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 human breast cancer cells | 0.075 µM | [11] |
| Boronic acid-containing heterocycles | Boronic acid arylidene heterocycles | Cancer cell lines | Varied anti-cellular effects | [12] |
| Ciminalum–thiazolidinone hybrids | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI60 cell lines panel | Mean GI50 of 1.57 µM | [5] |
Antimicrobial Activity
Boron-containing compounds, including boronic acids and their derivatives, have demonstrated a broad spectrum of antimicrobial activities.[13][14] The nitro group is also a well-known pharmacophore in antimicrobial agents.[7]
Hypothesized Activity of Derivatives:
Heterocyclic derivatives of this compound are expected to possess antibacterial and antifungal properties. The combination of the boronic acid moiety with the electron-withdrawing nitro and fluoro groups could lead to enhanced antimicrobial potency.
Comparative Data from Analogous Compounds:
| Compound Class | Example Structure | Target Organism(s) | Activity (MIC) | Reference |
| Boronic acid-functionalized MoS2 | - | Bacteria and nematodes | Significant activity | [13] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | - | Bacillus cereus | Lower than Tavaborole | [8] |
| Tricyclic Flavonoids | Synthetic tricyclic flavonoids | Staphylococcus aureus, Candida parapsilosis | Inhibition zones up to 23 mm and 17 mm, respectively | [15] |
Enzyme Inhibition
The boronic acid functional group is a key feature in many enzyme inhibitors, most notably proteasome inhibitors like bortezomib.[10] The electron-withdrawing nature of the fluoro and nitro substituents on the phenyl ring can modulate the Lewis acidity of the boron atom, potentially enhancing its interaction with the active site of target enzymes.
Hypothesized Activity of Derivatives:
Amide and peptide derivatives of this compound are predicted to act as inhibitors of various enzymes, such as serine proteases or xanthine oxidase. The specific nature of the derivative would determine the target selectivity.
Comparative Data from Analogous Compounds:
| Compound Class | Example Structure | Target Enzyme | Activity (IC50/Ki) | Reference |
| N-phenyl aromatic amides | N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide | Xanthine Oxidase | 0.028 µM | [16] |
| Benzene sulfonamides | Glycoside-containing benzene sulfonamides | Carbonic Anhydrases I, II, IX, and XII | Varied inhibition | [17] |
| Dipeptidomimetic compounds | S-ethylisothiocitrullin-like moiety linked to an extension | Neuronal and inducible NO synthases | Selective inhibition | [18] |
Experimental Protocols
To facilitate the investigation of molecules derived from this compound, detailed protocols for their synthesis and biological evaluation are provided below.
Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of biaryl compounds from this compound and an aryl halide.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., toluene and water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][11][19][20][21]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23][24][25][26]
Caption: Workflow for the broth microdilution assay.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compound
-
Standardized microbial inoculum
Procedure:
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., 0.5 McFarland standard).
-
Inoculate each well containing the test compound with the microbial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth.
Conclusion
While direct experimental evidence for the biological activities of molecules derived from this compound is still to be broadly established, this guide provides a robust, evidence-based framework for predicting their potential. The unique electronic and structural features of this scaffold, combined with the proven track record of fluorinated and nitrated phenylboronic acids in drug discovery, strongly suggest that its derivatives are promising candidates for the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents. The provided experimental protocols offer a clear path for researchers to synthesize and evaluate these compounds, paving the way for new discoveries in medicinal chemistry. The continued exploration of this and similar scaffolds holds significant promise for addressing unmet medical needs.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioconductor.org [bioconductor.org]
- 14. mdpi.com [mdpi.com]
- 15. sketchviz.com [sketchviz.com]
- 16. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 18. researchgate.net [researchgate.net]
- 19. researchhub.com [researchhub.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. scribd.com [scribd.com]
- 24. rr-asia.woah.org [rr-asia.woah.org]
- 25. protocols.io [protocols.io]
- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Precatalyst Selection for the Suzuki-Miyaura Coupling of 2,3-Difluoro-5-nitrophenylboronic Acid
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high functional group tolerance.[1][2] Its application in pharmaceutical and materials science is particularly profound, where the construction of complex biaryl scaffolds is a routine necessity.[3][4] The incorporation of fluorinated motifs, such as the 2,3-difluoro-5-nitrophenyl group, is a common strategy to modulate the pharmacokinetic and electronic properties of target molecules.
However, 2,3-Difluoro-5-nitrophenylboronic acid represents a class of "challenging" substrates. The strong electron-withdrawing effects of two fluorine atoms and a nitro group render the boronic acid highly susceptible to protodeboronation under the basic conditions required for the reaction.[5][6][7] This competitive decomposition pathway can significantly diminish yields and complicate purification.
The success of such a challenging coupling hinges critically on the selection of the palladium precatalyst. An ideal precatalyst must rapidly generate the active, monoligated Pd(0) species necessary to engage in the catalytic cycle, outpacing the rate of boronic acid decomposition.[5][6][7] This guide provides a comparative analysis of different palladium precatalyst classes, offering field-proven insights and experimental data to inform catalyst selection for this and similar electron-deficient boronic acids.
Comparative Performance of Palladium Precatalyst Classes
While direct, head-to-head comparative data for this compound is not extensively published, we can extrapolate performance from studies on similarly challenging polyfluorophenyl and other electron-deficient boronic acids.[5][8] The choice of catalyst dictates the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][9]
The Causality Behind Catalyst Choice: Why Modern Precatalysts Excel
The primary challenge with substrates like this compound is its instability. The rate of the desired catalytic cycle must be significantly faster than the rate of protodeboronation. This is where modern, well-defined precatalysts outshine traditional, in-situ generated systems.
-
Fast Generation of Pd(0): Buchwald and other advanced precatalysts are designed for rapid, quantitative conversion to the active Pd(0) species under mild conditions.[5][6] This ensures that a high concentration of the active catalyst is available to engage the aryl halide before the boronic acid has time to decompose.
-
Promotion of Key Steps: The bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) associated with these precatalysts are not passive spectators. They accelerate both the initial oxidative addition to the aryl halide and the final, product-releasing reductive elimination step.[4][10] This high catalytic turnover is essential for achieving good yields with unstable partners.
The following table summarizes the expected performance of various catalyst systems for the coupling of an aryl chloride with an electron-deficient boronic acid, based on published data for analogous substrates.
| Palladium Precatalyst System | Ligand | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Considerations & References |
| Buchwald G3 Palladacycle | XPhos | 1 - 2 | K₃PO₄ | THF / H₂O | RT - 40 | 0.5 - 2 | >90% | Excellent for unstable boronic acids due to rapid catalyst activation.[5][7][8] |
| Allyl-Based Precatalyst | IPr (NHC) | 1 - 2 | KOtBu | THF / MeOH | 60 - 80 | 2 - 6 | 80-95% | Robust and efficient; performance can vary based on the specific allyl scaffold.[11][12] |
| In-situ: Pd(OAc)₂ | XPhos | 2 - 4 | K₃PO₄ | Dioxane | 80 - 100 | 12 - 24 | 60-85% | Performance is highly dependent on ligand-to-metal ratio; slower activation can hurt yields.[11][13] |
| In-situ: Pd₂(dba)₃ | P(t-Bu)₃ | 2 - 5 | K₂CO₃ | Toluene | 80 - 110 | 12 - 24 | 50-80% | A classic system, but often requires higher temperatures and longer times, increasing risk of decomposition.[14] |
Note: This data is illustrative and compiled from studies on similar electron-deficient boronic acids. Optimization for each specific substrate combination is critical.
Mechanistic Insights & Protocol Validation
A trustworthy protocol is a self-validating one. Understanding the underlying mechanism explains the rationale for each experimental parameter, allowing for intelligent optimization.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established palladium-catalyzed cycle. The choice of precatalyst and ligands directly impacts the efficiency of each step.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Kinetic Studies of 2,3-Difluoro-5-nitrophenylboronic Acid in Suzuki Coupling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex organic molecules, particularly in the pharmaceutical and materials science industries. Its power lies in the efficient formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][2][3] However, the efficiency and kinetics of this reaction are profoundly influenced by the electronic and steric nature of the coupling partners. This guide provides an in-depth technical analysis of the kinetic studies of Suzuki coupling involving a challenging, electron-deficient substrate: 2,3-Difluoro-5-nitrophenylboronic acid.
As Senior Application Scientists, we understand that a successful reaction is not just about the final yield but also about understanding the reaction dynamics to enable optimization, scalability, and robustness. This guide is structured to provide not only a comparative analysis of catalytic systems but also the fundamental principles and practical methodologies for conducting your own kinetic studies.
The Challenge of Electron-Deficient Boronic Acids
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of two electron-withdrawing fluorine atoms and a strongly deactivating nitro group significantly reduces the nucleophilicity of the boronic acid. This electronic deficiency can dramatically slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle, especially with electron-deficient coupling partners.[4] Furthermore, the ortho-fluoro substituent introduces steric hindrance around the boron center, further impeding its approach to the palladium complex.
Understanding these inherent challenges is the first step toward devising a successful coupling strategy. A thorough kinetic study is not merely an academic exercise but a critical tool for selecting the optimal catalyst, ligand, base, and solvent system to overcome these hurdles.
Comparative Performance of Palladium Catalyst Systems
The choice of the palladium catalyst and its associated ligand is paramount for the successful coupling of electron-deficient substrates. Modern catalyst systems have been designed to address the challenges posed by such molecules. Below is a comparative overview of prominent catalyst families.
The Rise of Specialized Ligands: Buchwald and PEPPSI Catalysts
Traditional phosphine ligands like triphenylphosphine (PPh₃) often prove inadequate for activating the C-B bond in highly electron-deficient boronic acids, necessitating harsh reaction conditions and resulting in low yields. The development of bulky and electron-rich biaryl phosphine ligands by the Buchwald group and N-heterocyclic carbene (NHC) based PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts has revolutionized the field.[5]
These advanced ligands facilitate the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step and can accelerate the subsequent, often sluggish, transmetalation.[5]
| Catalyst System | Ligand Type | Key Advantages for Electron-Deficient Substrates | Typical Catalyst Loading (mol%) | General Observations |
| Buchwald Ligands (e.g., SPhos, CPhos) | Biaryl Monophosphine | Bulky, electron-rich nature promotes oxidative addition and reductive elimination. Effective for sterically hindered and electron-deficient partners. | 0.5 - 2 | SPhos often enables reactions at lower temperatures. CPhos is also highly effective, particularly for challenging couplings.[5] |
| PEPPSI™ Catalysts (e.g., PEPPSI-IPr) | N-Heterocyclic Carbene (NHC) | Strong σ-donating ability of the NHC ligand forms a stable bond with palladium, leading to high catalyst turnover numbers. Air and moisture stable. | 1 - 3 | Excellent for a wide range of electron-rich and electron-poor substrates. Often requires no additional ligand.[6][7] |
| Traditional Catalysts (e.g., Pd(PPh₃)₄) | Triarylphosphine | Readily available and widely used for general Suzuki couplings. | 2 - 5 | Often less effective for electron-deficient and sterically hindered substrates, requiring higher temperatures and longer reaction times. |
Experimental Protocol for Kinetic Studies via HPLC Monitoring
A robust kinetic analysis relies on accurate monitoring of the reaction progress over time. High-Performance Liquid Chromatography (HPLC) is a powerful and accessible technique for this purpose.[8][9] An automated liquid handling system integrated with an HPLC can provide high-density, reproducible kinetic data.[6][8]
Objective:
To determine the reaction rate and catalyst performance for the Suzuki coupling of this compound with a model aryl bromide.
Materials:
-
This compound
-
4-Bromoanisole (or other suitable aryl bromide)
-
Palladium precatalyst (e.g., Pd(OAc)₂, a Buchwald or PEPPSI precatalyst)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., biphenyl, naphthalene)
-
HPLC-grade solvents for mobile phase
-
Reaction vials, syringes, and other standard laboratory glassware
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Automated liquid handling robot (optional, but recommended for high-throughput screening)
-
Heated magnetic stir plate or reaction block
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl bromide and the internal standard in the reaction solvent. The internal standard is crucial for accurate quantification, as it corrects for variations in injection volume.
-
Prepare a stock solution of the this compound in the reaction solvent.
-
Prepare a stock solution of the base.
-
Prepare a stock solution of the palladium precatalyst and ligand (if separate) in the reaction solvent.
-
-
HPLC Method Development:
-
Develop an HPLC method that provides good separation of the starting materials (aryl bromide and boronic acid), the product, and the internal standard.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective.
-
Flow Rate: 1.0 mL/min is a standard flow rate.
-
Detection: Use a UV detector set to a wavelength where all components have reasonable absorbance. A diode array detector (DAD) can be beneficial for monitoring multiple wavelengths simultaneously.
-
Calibration: Create calibration curves for the starting material and product using the internal standard to ensure accurate concentration measurements.
-
-
Reaction Setup and Monitoring:
-
In a reaction vial, combine the stock solutions of the aryl bromide/internal standard, boronic acid, and base.
-
Place the vial in the heated reaction block set to the desired temperature (e.g., 80 °C).
-
Initiate the reaction by adding the catalyst stock solution. This is considered time zero (t=0).
-
At regular intervals, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable solvent (e.g., a small volume of the HPLC mobile phase) to stop the reaction. This is a critical step to ensure that the measured concentrations reflect the reaction progress at that specific time point.
-
Analyze the quenched samples by HPLC.
-
-
Data Analysis:
-
From the HPLC chromatograms, determine the concentrations of the reactant (aryl bromide) and product at each time point relative to the internal standard.
-
Plot the concentration of the reactant versus time to obtain the reaction profile.
-
From this data, you can determine the initial reaction rate and the rate constant (k) by fitting the data to an appropriate rate law (e.g., pseudo-first-order if the boronic acid is in excess).
-
By performing the experiment at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.
-
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better illustrate the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Experimental workflow for kinetic studies of Suzuki coupling via HPLC.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks for the Practicing Scientist
The Suzuki-Miyaura coupling of challenging substrates like this compound is no longer a matter of trial and error. A systematic, kinetics-based approach allows for the rational selection of reaction parameters, leading to optimized, robust, and scalable processes. By understanding the interplay of electronic and steric effects and employing modern analytical techniques, researchers can confidently tackle even the most demanding cross-coupling reactions. The data and protocols presented in this guide serve as a starting point for your investigations, empowering you to unlock the full potential of this powerful synthetic tool in your drug discovery and development endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
2,3-Difluoro-5-nitrophenylboronic acid proper disposal procedures
Part 1: CORE DIRECTIVE (Autonomy)
I will structure this guide to be a comprehensive, self-contained resource for laboratory professionals. The flow will be logical, starting from the foundational understanding of the chemical's hazards, moving to proactive safety measures, then detailing the step-by-step disposal protocol, and finally, providing emergency procedures. This structure ensures that the user is equipped with all necessary information in a sequential and easy-to-digest format. I will use clear headings, tables, and a visual diagram to enhance clarity and user experience.
Structure Outline:
-
Introduction: Briefly introduce 2,3-Difluoro-5-nitrophenylboronic acid and the importance of proper chemical waste management in a research setting.
-
Hazard Profile: A detailed breakdown of the chemical's hazards, including a table summarizing GHS classifications and pictograms. This section will explain why specific precautions are necessary.
-
Personal Protective Equipment (PPE): A dedicated section on the required PPE, explaining the rationale behind each piece of equipment. This will be presented in a clear table format.
-
The Disposal Workflow: A Step-by-Step Protocol: This will be the core of the guide, providing a detailed, sequential process for disposal.
-
Waste Identification and Segregation: Clear instructions on how to categorize the waste (solid vs. liquid) and the importance of avoiding co-mingling with incompatible chemicals.
-
Container Selection and Labeling: Specifics on appropriate container materials and mandatory labeling requirements.
-
Accumulation and Storage: Best practices for temporary storage of the waste container within the lab.
-
Final Disposal: Emphasizing the use of certified hazardous waste contractors and proper documentation.
-
-
Visual Workflow Diagram: A Graphviz diagram will be created to visually represent the decision-making process and steps in the disposal workflow.
-
Spill and Emergency Procedures: Actionable steps to take in the event of a spill, ensuring immediate safety and proper cleanup.
-
References: A complete, numbered list of all cited sources with titles, source information, and clickable URLs.
Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As a Senior Application Scientist, my approach will be to blend authoritative, data-driven information with practical, experience-based insights.
-
Expertise & Experience: I will not just list rules but explain the chemical reasoning behind them. For example, when discussing container selection, I will explain why certain materials are preferred over others for boronic acids. When discussing segregation, I will provide examples of incompatible chemical classes and the potential reactions that could occur.
-
Trustworthiness: The entire protocol will be presented as a self-validating system. Each step will logically follow from the previous one, and the rationale for each action will be clearly articulated. This builds confidence in the user that the procedure is not arbitrary but is based on sound scientific principles. I will heavily rely on Safety Data Sheets (SDS) as a primary source of information, as these are the most authoritative documents for specific chemical handling.
-
Authoritative Grounding & Comprehensive References:
-
In-Text Citations: I will cite authoritative sources such as Safety Data Sheets (SDS) for similar compounds, guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA), and best practice documents from chemical safety resources. For instance, when discussing hazardous waste regulations, I will cite the EPA's Resource Conservation and Recovery Act (RCRA).
-
Reference List Output: At the end of the guide, I will compile a complete list of all references. Each entry will include the title, source, and a verifiable URL. This transparency allows the user to verify the information and delve deeper into the primary sources if they wish.
-
Link Integrity: I will use the URLs provided by the grounding tool to ensure they are functional and lead to the correct resources.
-
Part 3: VISUALIZATION & FORMATTING
I will use a variety of formatting techniques to make the information accessible and engaging.
-
Data Presentation: I will use Markdown tables to summarize quantitative and qualitative data, such as the hazard classifications and PPE recommendations. This allows for quick and easy comparison and reference.
-
Experimental Protocols: The step-by-step disposal procedure will be presented as a numbered list with clear, concise instructions for each step.
-
Mandatory Visualization (Graphviz): I will create a DOT script to generate a flowchart diagram illustrating the disposal workflow. This will provide a high-level visual summary of the entire process, from waste generation to final disposal. The diagram will adhere to all specified design constraints, including max width, color contrast rules, and the specified color palette. The caption will be brief and descriptive.
By following this comprehensive plan, I will create a high-quality, trustworthy, and user-friendly guide on the proper disposal of this compound that meets all the user's requirements.An In-Depth Guide to the Proper Disposal of this compound
As a Senior Application Scientist, my experience in both the synthesis and application of complex organic molecules has underscored a critical, yet often overlooked, aspect of laboratory work: the responsible management and disposal of chemical waste. In drug development, where novel and reactive compounds like this compound are synthesized and utilized daily, a robust understanding of disposal protocols is not merely a regulatory hurdle, but a fundamental pillar of a safe, efficient, and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our aim is to empower researchers with the knowledge to handle this compound safely from the bench to its final disposal, fostering a culture of safety that extends beyond the product itself.
Understanding the Inherent Risks: Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. The structure of this compound, with its nitro group and halogenated phenyl ring, suggests specific potential hazards. Safety Data Sheets (SDS) for similar compounds confirm these concerns.[1][2][3] This is a chemical that demands respect and careful handling.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3][4] | decisões |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2][3] | decisões |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2][3] | decisões |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[3] | decisões |
The causality behind these classifications is rooted in the molecule's chemical properties. The boronic acid moiety can interact with biological diols, while the electron-withdrawing nature of the nitro and difluoro groups can enhance its reactivity. It is crucial to consult the specific Safety Data Sheet provided by your supplier for the most accurate and detailed information.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Given the identified hazards, a stringent PPE protocol is mandatory when handling this compound, including its waste products.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation.[2][4] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, which can cause serious eye irritation.[1] |
| Lab Coat | A standard, buttoned lab coat. | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.[1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, ensuring safety and compliance with hazardous waste regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Figure 1. A workflow for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream:
-
Solid Waste: This includes unused or expired this compound, as well as materials grossly contaminated with the solid, such as weigh boats, contaminated gloves, and paper towels used for minor cleanups.
-
Liquid Waste: Solutions containing the compound, such as reaction mother liquors or chromatography fractions, must be collected as liquid hazardous waste.
-
-
Segregate from Incompatible Materials:
-
Store this waste stream separately from strong oxidizing agents and strong acids.[1] Boronic acids can be sensitive to oxidation, and mixing with incompatible chemicals can lead to unforeseen and dangerous reactions.
-
Step 2: Container Selection and Labeling
-
Choose the Right Container:
-
Use only chemically resistant containers, such as high-density polyethylene (HDPE) carboys for liquids or wide-mouthed HDPE containers for solids. Ensure the container has a secure, leak-proof lid.
-
-
Labeling is Critical:
-
All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date the waste was first added to the container.
-
-
Step 3: Accumulation and Final Disposal
-
Safe Storage:
-
Keep the waste container in a designated and well-ventilated satellite accumulation area within your laboratory. This area should be away from general lab traffic and sources of ignition. The container must remain closed at all times, except when adding waste.
-
-
Professional Disposal:
-
Documentation:
-
Accurately complete all required waste manifest forms provided by the disposal company. This "cradle-to-grave" documentation is a legal requirement and tracks the waste from your lab to its final disposal facility.[6]
-
Emergency Procedures: In Case of a Spill
In the event of a spill, prompt and correct action is vital to mitigate risks.
-
Alert and Evacuate: Immediately alert colleagues in the vicinity. If the spill is large or if you feel unwell, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Contain the Spill: For small, manageable spills, and only if you are trained and equipped to do so, contain the spill using a chemical spill kit with an inert absorbent material like vermiculite or sand.
-
Clean-Up: Carefully scoop the absorbent material and spilled compound into a designated hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water. All materials used in the cleanup, including gloves and wipes, must be disposed of as hazardous waste.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. This commitment to responsible chemical management is an integral part of scientific excellence.
References
Comprehensive Safety and Handling Guide for 2,3-Difluoro-5-nitrophenylboronic Acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 2,3-Difluoro-5-nitrophenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and adherence to regulatory standards. The following procedures are based on established best practices for handling substituted nitrophenylboronic acids, a class of compounds requiring careful management due to their potential hazards.
Immediate Safety Profile & Hazard Analysis
This compound is a solid organic compound that, based on data from structurally similar molecules, should be handled as a hazardous substance.[1][2][3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[4][5] The difluoro and nitro functional groups, combined with the boronic acid moiety, necessitate stringent safety measures.
Key Hazards Summary:
| Hazard Classification | Description | Primary Mitigation Strategy |
| Skin Irritant | May cause skin irritation upon contact.[1][2][3][6] | Wear chemical-resistant gloves and a fully fastened lab coat.[7][8] |
| Serious Eye Irritant | Poses a risk of serious eye damage.[1][2][3][6] | Use chemical safety goggles and, for splash risks, a face shield.[9][10][11] |
| Respiratory Irritant | Inhalation of dust may lead to respiratory tract irritation.[1][3][6][12] | Handle exclusively in a certified chemical fume hood.[9][13] |
| Corrosive Potential | As a solid, it can react with moisture on the skin or in the respiratory tract, exhibiting corrosive effects.[9] | Employ comprehensive PPE and engineering controls. |
| Hygroscopic | May absorb moisture from the air.[1][14] | Store in a tightly sealed container in a dry, well-ventilated place.[1][5] |
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is critical to prevent exposure.[7]
-
Eye and Face Protection : At a minimum, chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are required.[1][5] For operations with a higher risk of splashing or dust generation, a full-face shield should be worn in conjunction with safety goggles.[7][9][11]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[7][8][15] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[14]
-
Body Protection : A flame-resistant lab coat, fully fastened, is required to protect against skin contact.[15] For larger quantities or situations with a high risk of spillage, a chemical-resistant apron should be worn over the lab coat.[10]
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[15]
-
Respiratory Protection : All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to dust.[9][13] If a fume hood is not available or during large-scale operations, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[8][16][17]
Operational Protocol: From Receipt to Disposal
Adherence to a systematic workflow is crucial for minimizing risk. This protocol outlines the necessary steps for safely handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Keep the container tightly sealed to prevent the absorption of moisture, as the compound may be hygroscopic.[1][14]
-
Store below eye level to minimize the risk of dropping and subsequent container damage.[10]
Handling and Weighing
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[9][11]
-
Engineering Controls : Conduct all manipulations, including weighing and transferring, within a certified chemical fume hood to prevent the inhalation of dust.[9][13]
-
Dispensing : Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds. If the material is clumpy, gently break it up in the container before transferring.
-
Weighing : Use a weigh boat or paper. Tare the balance with the empty container before adding the compound.
-
Cleanup : After weighing, carefully clean any residual dust from the balance and surrounding surfaces using a damp cloth or towel. Dispose of cleaning materials as hazardous waste.[8]
Disposal Plan
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[1]
-
Waste Segregation : Collect all waste containing this compound, including contaminated gloves, weigh paper, and cleaning materials, in a designated and clearly labeled hazardous waste container.[8][15][18]
-
Labeling : The waste container must be labeled "Hazardous Waste" and include the full chemical name.[15]
-
Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[8]
-
Decontamination : Glassware that has come into contact with the compound should be decontaminated. A basic wash can help convert residual boronic acid to a more soluble boronate salt, followed by a thorough water rinse.[15] All rinsates should be collected as hazardous liquid waste.[15]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Emergency Response Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5][12] Seek medical attention if irritation persists.[1][5]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][5]
-
Inhalation : Move the affected person to fresh air.[1][5] If breathing is difficult, provide artificial respiration.[1][12] Seek immediate medical attention.[1][5]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water.[2][4] Seek immediate medical attention.[1][5]
-
Spills : Evacuate the area and prevent the spread of dust.[4] Wearing appropriate PPE, sweep up the solid material and place it in a sealed container for disposal.[1] Avoid generating dust. Clean the spill area thoroughly. Report the spill to your supervisor and EHS department.[8]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous operational procedures, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource to be supplemented by institution-specific safety policies and the professional judgment of the trained researcher.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. benchchem.com [benchchem.com]
- 9. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 10. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 11. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 12. fishersci.es [fishersci.es]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. benchchem.com [benchchem.com]
- 16. eTool : Shipyard Employment - General Requirements - Personal Protective Equipment (PPE) - PPE Selection - Respiratory Protection | Occupational Safety and Health Administration [osha.gov]
- 17. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 18. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
